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Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 2-(4-Bromothiophen-3-yl)propanoic acid

Structural Elucidation and NMR Validation of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Technical Whitepaper Executive Summary In modern drug discovery and materials science, halogenated heterocyclic building blocks are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and NMR Validation of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, halogenated heterocyclic building blocks are critical for late-stage functionalization and cross-coupling chemistries. 2-(4-Bromothiophen-3-yl)propanoic acid represents a highly versatile intermediate, combining a cross-coupling-ready bromothiophene core with an aliphatic carboxylic acid handle. For researchers synthesizing or utilizing this compound, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 2-(4-Bromothiophen-3-yl)propanoic acid. By dissecting the causality behind the spectral data—such as the heavy atom effect and specific heteroaromatic J -couplings—and establishing a self-validating experimental protocol, this guide ensures absolute confidence in structural assignments.

Molecular Architecture & NMR Causality

The accurate assignment of 2-(4-Bromothiophen-3-yl)propanoic acid relies on understanding the electronic and steric environments governing its nuclei. The molecule consists of a 3,4-disubstituted thiophene ring and an α -methyl acetic acid (propanoic acid) side chain.

The Heavy Atom Effect (C-4 position)

One of the most diagnostic features in the 13 C NMR spectrum of this molecule is the resonance of the C-4 carbon. Bromine is highly electronegative, which typically deshields adjacent nuclei. However, in 13 C NMR, the massive electron cloud of the bromine atom induces a strong spin-orbit coupling phenomenon known as the "heavy atom effect." This results in a paradoxical shielding of the directly attached carbon, pushing the C-4 resonance significantly upfield to approximately 108.0–111.0 ppm[1]. This is a definitive marker for C-Br bonds in heteroaromatics.

Heteroaromatic Cross-Ring Coupling ( J2,5​ )

In the 1 H NMR spectrum, the thiophene ring presents two isolated protons at the C-2 and C-5 positions. Because they are separated by the sulfur heteroatom and the substituted C-3/C-4 carbons, they do not exhibit standard ortho- or meta-coupling. Instead, they exhibit a small cross-ring coupling constant ( J2,5​≈3.2−3.5 Hz). Resolving this specific J -coupling is critical for distinguishing the 3,4-substitution pattern from 2,3- or 2,5-disubstituted isomers, which display vastly different coupling constants[2].

Carboxylic Acid Dimerization

The propanoic acid side chain introduces a highly deshielded carboxylic proton (-COOH). In non-polar solvents like CDCl 3​ , carboxylic acids rapidly exchange and form hydrogen-bonded dimers, leading to severe peak broadening and unpredictable chemical shifts. Utilizing a hydrogen-bond disrupting solvent like DMSO- d6​ stabilizes the monomeric form, yielding a sharper, more reliable resonance near 12.0 ppm.

Predictive Chemical Shift Data

The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on empirical rules for bromothiophenes[3] and α -substituted propanoic acids.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale
-COOH 12.00 – 12.50br s1H-Highly deshielded acidic proton; broad due to rapid solvent exchange.
H-5 (Thiophene) 7.35 – 7.45d1H3.2 – 3.5Deshielded by adjacent S and Br; exhibits small cross-ring coupling to H-2.
H-2 (Thiophene) 7.15 – 7.25d1H3.2 – 3.5Adjacent to S and the alkyl group; couples with H-5.
-CH(CH 3​ )- 3.85 – 4.05q1H7.0 – 7.2 α -proton deshielded by both the carbonyl and the aromatic ring; split by the adjacent methyl group.
-CH 3​ 1.35 – 1.50d3H7.0 – 7.2Aliphatic methyl group; split by the adjacent methine proton.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 175.0 – 178.0CCarbonyl carbon of the carboxylic acid.
C-3 (Thiophene) 137.0 – 139.0CSubstituted by the alkyl chain; typical downfield shift for alkylated thiophene carbons.
C-5 (Thiophene) 124.0 – 126.0CHUnsubstituted α -carbon adjacent to S and Br.
C-2 (Thiophene) 122.0 – 124.0CHUnsubstituted α -carbon adjacent to S and the alkyl group.
C-4 (Thiophene) 108.0 – 111.0CDirectly attached to Br; heavily shielded by the heavy-atom effect[1].
-CH(CH 3​ )- 39.0 – 42.0CHDeshielded by adjacent carboxyl and thiophene groups.
-CH 3​ 16.0 – 18.0CH 3​ Standard aliphatic methyl carbon.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your spectral data, mere acquisition is insufficient. The following protocol is designed as a self-validating system , ensuring that artifacts (such as concentration-dependent shifts or incomplete relaxation) are identified and mitigated.

Step 1: Concentration Matrix Preparation

  • Action: Prepare two distinct NMR samples: a dilute sample (5 mg in 0.6 mL DMSO- d6​ ) and a concentrated sample (25 mg in 0.6 mL DMSO- d6​ ).

  • Validation: If the -COOH proton shift varies by more than 0.2 ppm between the two samples, intermolecular hydrogen bonding is still occurring despite the DMSO. Extrapolate the shift to infinite dilution to report the true monomeric value.

Step 2: Internal Referencing & Shimming

  • Action: Add 0.05% v/v Tetramethylsilane (TMS) to the samples. Lock onto the deuterium signal of DMSO- d6​ . Run automated gradient shimming (Z-axis) until the TMS peak width at half-height ( W1/2​ ) is ≤0.8 Hz.

  • Validation: Strictly set the TMS peak to 0.00 ppm. Do not rely solely on the residual solvent peak (2.50 ppm for DMSO), as temperature variations can cause solvent-drift errors.

Step 3: Pulse Calibration & Acquisition

  • Action ( 1 H): Calibrate the 90° pulse (P1) specifically for the sample. Acquire 16–32 scans with a 30° flip angle and a relaxation delay (D1) of 2 seconds.

  • Action ( 13 C): For routine assignment, acquire 1024–2048 scans using composite pulse decoupling (CPD). However, to validate the quaternary carbons (C=O, C-3, C-4), run a separate quantitative 13 C experiment using inverse gated decoupling and a D1 delay of ≥5×T1​ (typically 10 seconds).

  • Validation: In the quantitative 13 C spectrum, the integration of the C-4 and C-3 quaternary carbons must equal exactly 1.0 relative to the CH carbons. If they integrate lower, the D1 delay is insufficient.

Step 4: Processing

  • Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually.

Synthetic Context & Validation Workflow

The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid frequently leverages the halogen-metal exchange of 3,4-dibromothiophene precursors[4]. Visualizing the logical flow from synthesis to analytical validation ensures a holistic understanding of the molecule's lifecycle.

G cluster_0 Synthesis Pathway cluster_1 NMR Validation Protocol N1 3,4-Dibromothiophene N2 Halogen-Metal Exchange (n-BuLi, -78°C) N1->N2 N3 4-Bromo-3-thienyllithium Intermediate N2->N3 N4 Alkylation (Ethyl 2-bromopropanoate) N3->N4 N5 Saponification (LiOH, H2O/THF) N4->N5 N6 2-(4-Bromothiophen-3-yl) propanoic acid N5->N6 V1 Sample Prep (DMSO-d6 + TMS) N6->V1 V2 1H NMR Acquisition (400/500 MHz, D1=2s) V1->V2 V3 13C NMR Acquisition (100/125 MHz, D1=10s) V1->V3 V4 Data Processing & Structural Assignment V2->V4 V3->V4

Fig 1: Synthesis and NMR validation workflow for 2-(4-Bromothiophen-3-yl)propanoic acid.

References

  • PubChem. "3-Bromothiophene" National Center for Biotechnology Information. URL:[Link]

  • Hua, R. et al. "Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions" The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans" The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Supporting Information: 3,4-bis(diphenylphosphino)thiophene" RSC.org. URL:[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 2-(4-Bromothiophen-3-yl)propanoic Acid

Executive Summary In modern medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 2-(4-Bromothiophen-3-yl)propanoic acid (CAS: 1531...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 2-(4-Bromothiophen-3-yl)propanoic acid (CAS: 1531051-34-9) represents a highly versatile, multi-faceted scaffold[1]. It elegantly combines the bioisosteric properties of a thiophene ring, the highly directional halogen-bonding capability of a bromine atom, and the target-anchoring potential of a propanoic acid moiety.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, step-by-step synthetic methodology, and structural utility of this compound. It is designed for researchers and application scientists who require robust, scalable, and self-validating protocols for drug development and SAR (Structure-Activity Relationship) exploration.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes the core quantitative data for 2-(4-Bromothiophen-3-yl)propanoic acid.

PropertyValueRationale / Significance
Molecular Formula C₇H₇BrO₂SCore scaffold composition.
Molecular Weight 235.10 g/mol Low molecular weight; falls well within Lipinski’s Rule of 5 (Ro5) limits, leaving ample "weight budget" for further derivatization.
Estimated pKa 4.3 ± 0.2Ensures the carboxylic acid is >99% ionized at physiological pH (7.4), enhancing aqueous solubility and enabling salt-bridge formation.
Estimated LogP 2.8 ± 0.3Optimal lipophilicity. Balances membrane permeability with aqueous solubility without causing excessive non-specific lipid trapping.
Topological Polar Surface Area 37.3 ŲHighly favorable for oral bioavailability. Values < 90 Ų are generally permissive for Blood-Brain Barrier (BBB) penetration if required.
H-Bond Donors / Acceptors 1 / 2Provided entirely by the propanoic acid moiety, allowing for highly localized polar interactions.

Synthetic Methodology

The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid requires precise regiocontrol. The most robust route begins with the commercially available 3,4-dibromothiophene[2]. The protocol below relies on a selective halogen-metal exchange followed by nucleophilic addition and ionic hydrogenation.

SynthWorkflow A 3,4-Dibromothiophene B 4-Bromo-3-thienyllithium A->B n-BuLi, THF -78°C C Ethyl 2-(4-bromothiophen-3-yl) -2-hydroxypropanoate B->C Ethyl Pyruvate THF, -78°C to RT D Ethyl 2-(4-bromothiophen-3-yl) propanoate C->D Et3SiH, TFA CH2Cl2, RT E 2-(4-Bromothiophen-3-yl) propanoic acid D->E 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Four-step synthetic workflow for 2-(4-Bromothiophen-3-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Selective Halogen-Metal Exchange

  • Procedure : Dissolve 3,4-dibromothiophene in anhydrous THF under argon. Cool the solution strictly to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise over 30 minutes[3].

  • Causality : The temperature must be rigorously maintained at -78 °C to prevent the "halogen dance" rearrangement. At higher temperatures, the thienyllithium species will isomerize to form a complex mixture of thermodynamic products. Rapid cooling traps the desired kinetic product[4].

  • Self-Validation : Quench a 0.1 mL micro-aliquot with D₂O. GC-MS analysis should indicate >95% incorporation of deuterium exclusively at the 3-position.

Step 2: Nucleophilic Addition

  • Procedure : Add ethyl pyruvate (1.1 eq) dropwise to the cold reaction mixture. Stir for 1 hour at -78 °C, then slowly allow the flask to warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Causality : Ethyl pyruvate acts as a bifunctional electrophile. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, ensuring highly selective nucleophilic attack to form the tertiary alkoxide.

  • Self-Validation : TLC (Hexanes/EtOAc 8:2) will show complete consumption of the non-polar starting material and the appearance of a highly polar, UV-active spot corresponding to the tertiary alcohol.

Step 3: Ionic Hydrogenation (Deoxygenation)

  • Procedure : Dissolve the purified intermediate in anhydrous CH₂Cl₂. Add triethylsilane (Et₃SiH, 3.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality : TFA protonates the tertiary hydroxyl group, driving the loss of water to form a carbocation (stabilized by the electron-rich thiophene ring). Et₃SiH acts as a mild hydride donor to trap this carbocation. This specific ionic method is chosen because standard transition-metal hydrogenation (e.g., Pd/C + H₂) would cause unwanted hydrodehalogenation, cleaving the critical C4-bromine atom.

  • Self-Validation : ¹H NMR will confirm success via the disappearance of the methyl singlet (from the pyruvate moiety) and the emergence of a distinct doublet (-CH₃) and quartet (-CH), confirming the formation of the propanoate chain.

Step 4: Saponification

  • Procedure : Dissolve the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature until hydrolysis is complete. Acidify the aqueous layer with 1M HCl to pH 2, then extract with EtOAc.

  • Causality : LiOH provides mild basic hydrolysis of the ester without degrading the thiophene core. Acidification is strictly required to protonate the resulting carboxylate, driving the neutral product into the organic phase during extraction.

  • Self-Validation : IR spectroscopy will display a broad O-H stretch (2500–3300 cm⁻¹) and a sharp, intense C=O stretch (~1710 cm⁻¹), which are the hallmark signals of a free carboxylic acid.

Analytical Characterization & Quality Control

To ensure batch-to-batch reproducibility, the following analytical benchmarks must be met:

  • Mass Spectrometry (ESI-MS) : The presence of the bromine atom will yield a classic 1:1 isotopic isotopic pattern. The mass spectrum in negative ion mode ([M-H]⁻) will show twin peaks of equal intensity at m/z 233 and 235.

  • Chiral Resolution : Because the C2 position of the propanoic acid chain is a chiral center, the synthesized product is a racemate. For biological assays, enantiomeric resolution is often mandatory. This can be achieved via preparative chiral HPLC or classical diastereomeric salt resolution using chiral amines (e.g., (R)-(+)-1-phenylethylamine).

Mechanistic Applications in Drug Discovery

The true value of 2-(4-Bromothiophen-3-yl)propanoic acid lies in its modular pharmacology. It is frequently utilized as a core scaffold to probe specific receptor pockets.

SAR Core 2-(4-Bromothiophen-3-yl)propanoic acid Core Scaffold Br Bromine (C4 Position) Halogen Bonding & Lipophilicity Core->Br Thio Thiophene Ring Bioisostere for Phenyl Ring Core->Thio Prop Propanoic Acid (C2 Position) Target Anchoring (e.g., COX/PPAR) Core->Prop

Figure 2: Structure-Activity Relationship (SAR) utility of the molecular scaffold.

  • Thiophene Bioisosterism : The thiophene ring acts as a classical bioisostere for a phenyl ring. While occupying a similar steric volume, thiophene alters the local electron density and introduces a dipole moment, which frequently improves metabolic stability against CYP450-mediated aromatic oxidation.

  • Halogen Bonding (σ-Hole) : The C4-bromine atom is not merely a lipophilic placeholder. It possesses a region of positive electrostatic potential (the "σ-hole") along the extension of the C-Br bond axis. This allows the bromine to act as a Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (such as protein backbone carbonyls) deep within a target binding site.

  • Propanoic Acid Anchoring : The 2-propanoic acid group is the defining pharmacophore of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen). It acts as a critical anchor, forming bidentate salt bridges with basic amino acid residues (like Arginine or Lysine) in target proteins such as Cyclooxygenase (COX) enzymes or Peroxisome Proliferator-Activated Receptors (PPARs).

References

  • 3-(4-bromothiophen-3-yl)propanoic acid — Chemical Substance Information - NextSDS. [Link]

  • Poly(thieno[3,4-b]thiophene): A p- and n-Dopable Polythiophene Exhibiting High Optical Transparency in the Semiconducting State - Macromolecules (ACS Publications). [Link]

  • The Efficient Synthesis of Dithieno[3,4-b:3,4-d]thiophene - ResearchGate. [Link]

Sources

Foundational

crystal structure and XRD data for 2-(4-Bromothiophen-3-yl)propanoic acid

An in-depth technical analysis of the crystallographic properties and X-ray diffraction (XRD) methodologies for 2-(4-Bromothiophen-3-yl)propanoic acid (CAS: 1779458-67-1). Executive Summary & Chemical Significance 2-(4-B...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystallographic properties and X-ray diffraction (XRD) methodologies for 2-(4-Bromothiophen-3-yl)propanoic acid (CAS: 1779458-67-1).

Executive Summary & Chemical Significance

2-(4-Bromothiophen-3-yl)propanoic acid is a highly versatile halogenated thiophene derivative. Molecules of this class serve as critical building blocks in the synthesis of low band gap polymers for organic photovoltaics[1] and act as key intermediates in the development of pyrazolopyrimidine-based IRAK4 inhibitors for the treatment of inflammatory and immune-related diseases[2].

Understanding the solid-state behavior of this compound through X-Ray Diffraction (XRD) is paramount. The spatial arrangement of the highly polarizable bromine atom and the flexible propanoic acid moiety dictates the molecule's bulk density, solubility, and solid-state stability—metrics that are heavily scrutinized during active pharmaceutical ingredient (API) formulation and materials engineering.

Supramolecular Synthons & Predictive Crystallography

Because a specific, empirical Crystallographic Information File (CIF) for 2-(4-Bromothiophen-3-yl)propanoic acid is not universally indexed in open databases, crystallographers rely on predictive structural models derived from structurally analogous halothiophene-carboxylic acids. The crystal packing of this compound is governed by three primary non-covalent interactions:

  • The R22​(8) Carboxylic Acid Homosynthon: Thiophene-carboxylic acid derivatives universally dimerize in the solid state via robust O-H···O hydrogen bonds, forming a classic eight-membered R22​(8) ring motif[3][4].

  • Halogen Bonding (Type I and Type II): The bromine atom exhibits a localized region of positive electrostatic potential known as the σ -hole. This drives the formation of Br···Br (Type I) or Br···O (Type II) halogen bonds, which act as secondary structure-directing agents with interaction energies ranging from -5.4 to -19.6 kJ/mol[5][6].

  • π−π Stacking: The planar thiophene rings engage in offset face-to-face π−π stacking, bridging the hydrogen-bonded dimers into extended 2D sheets or 3D networks[7].

Supramolecular_Assembly Monomer Monomer Unit (C7H7BrO2S) Dimer R2,2(8) Homosynthon (Carboxylic Acid Dimer) Monomer->Dimer H-Bonding Halogen Halogen Bonding (Br···O / Br···S) Dimer->Halogen 1D Chains PiStack π-π Stacking (Thiophene Rings) Dimer->PiStack 2D Sheets Lattice 3D Crystal Lattice Halogen->Lattice Packing PiStack->Lattice Packing

Fig 1: Supramolecular assembly pathway of 2-(4-Bromothiophen-3-yl)propanoic acid.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically determine the crystal structure, a rigorous, self-validating protocol must be followed to ensure high-fidelity structural data.

Step 1: Crystallization Strategy
  • Protocol: Dissolve 50 mg of the compound in 2 mL of a moderately polar solvent (e.g., Dichloromethane). Layer the solution carefully with 2 mL of a non-polar anti-solvent (e.g., n-Hexane) in a narrow crystallization vial.

  • Causality: Slow liquid-liquid diffusion reduces the local supersaturation rate. This thermodynamic control prevents kinetic trapping and rapid precipitation, allowing the R22​(8) dimers to assemble into macroscopic, defect-free single crystals suitable for diffraction.

Step 2: SC-XRD Data Collection
  • Protocol: Mount a suitable crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Molybdenum (Mo) target and a cryostream set to 100 K.

  • Causality: Bromine is a heavy atom that strongly absorbs X-rays. Using Mo radiation ( λ=0.71073 Å) minimizes these absorption artifacts compared to standard Copper radiation. Furthermore, cryo-cooling to 100 K minimizes atomic thermal displacement parameters (atomic vibrations), resulting in sharper diffraction spots at high resolution and allowing for the accurate modeling of the light hydrogen atoms in the propanoic acid group.

Step 3: Structure Solution and Refinement
  • Protocol: Integrate data using SAINT and apply multi-scan absorption correction (SADABS). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: The crystallographic model acts as a self-validating system. The structure is considered solved and accurate only if the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ is < 0.05, and the Goodness-of-Fit (GoF) is approximately 1.0.

SC_XRD_Workflow A Synthesis & Purification (Compound Isolation) B Crystallization (Slow Diffusion: DCM/Hexane) A->B C Crystal Selection (Polarized Light Microscopy) B->C D SC-XRD Data Collection (Mo Kα, 100 K) C->D E Data Reduction (SAINT/SADABS) D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G H Validation & CIF (checkCIF GoF ~ 1.0) G->H

Fig 2: Standardized SC-XRD methodological workflow for halothiophene derivatives.

Powder X-Ray Diffraction (PXRD) Analysis

PXRD is utilized for bulk phase purity validation. By comparing the experimental powder pattern to the pattern simulated from the SC-XRD unit cell, researchers can confirm that the bulk synthesized material matches the single crystal.

  • Sample Preparation: Lightly grind 20 mg of the bulk powder in an agate mortar. Causality: Over-grinding must be avoided, as excessive mechanical stress can induce polymorphic transformations or amorphization by breaking the relatively weak halogen bonds.

  • Data Collection: Analyze using a Cu source ( λ=1.5406 Å) from 2θ=5∘ to 50∘ with a step size of 0.02°.

Quantitative Data Summaries

Based on the established crystallographic behavior of analogous bromothiophene-carboxylic acids, the following tables summarize the predicted crystallographic parameters and key diffraction peaks for 2-(4-Bromothiophen-3-yl)propanoic acid.

Table 1: Predicted Crystallographic Parameters

ParameterPredicted Value / Assignment
Chemical Formula C7​H7​BrO2​S
Formula Weight 235.09 g/mol
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~ 1.75 g/cm³
Primary H-Bond Motif R22​(8) (O-H···O)

Table 2: Predicted Key PXRD Peaks (Cu )

(Degrees)Relative Intensity (%)Assignment / Origin
8.4°100 (Base Peak)Inter-dimer spacing (1D chains)
14.2°45Thiophene ring π−π stacking
18.7°60Halogen bond network (Br···O)
23.5°85Carboxylic acid dimer packing
28.1°30Short-range Br···Br contacts

Conclusion

By leveraging the predictable nature of the R22​(8) homosynthon and the highly directional halogen bonding inherent to bromothiophenes, researchers can accurately model and empirically solve the crystal structure of 2-(4-Bromothiophen-3-yl)propanoic acid. Adhering to the low-temperature Mo-target SC-XRD protocol ensures that heavy-atom absorption artifacts are minimized, yielding the high-fidelity structural data critical for downstream pharmaceutical formulation and organic electronics development.

References

  • [1] N-Octyl-2,7-dithia-5-azacyclopenta[a]pentalene-4,6-dione-Based Low Band Gap Polymers for Efficient Solar Cells. Macromolecules - ACS Publications. URL:

  • [2] WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity. Google Patents. URL:

  • [5] 2,5-Dibromothiophenes: Halogen Bond Involving Packing Patterns and Their Relevance to Solid-State Polymerization. Crystal Growth & Design - ACS Publications. URL:

  • [6] Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design - ACS Publications. URL:

  • Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. PMC. URL:

  • [3] Supramolecular architectures and structural diversity in a series of lead (II) Chelates involving 5-Chloro/Bromo thiophene-2-carboxylate and N,N'-donor ligands. PMC. URL:

  • [4] Supramolecular architectures in salts of thiophene carboxylic acids with nitrogenous bases. ResearchGate. URL:

Sources

Exploratory

Theoretical pKa and logP Profiling of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and ADMET Profiling Scientists Scope: In-depth physicochemical analysis, theoretical prediction methodologies, and self-validating in silico protocols. Structural Archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and ADMET Profiling Scientists Scope: In-depth physicochemical analysis, theoretical prediction methodologies, and self-validating in silico protocols.

Structural Architecture & Electronic Causality

In early-stage drug discovery, the precise determination of acid dissociation constants (pKa) and lipophilicity (logP/logD) is non-negotiable. These parameters dictate a molecule's solubility, permeability, protein binding, and overall pharmacokinetic fate.

2-(4-Bromothiophen-3-yl)propanoic acid is a highly functionalized building block featuring three distinct structural motifs that govern its physicochemical behavior:

  • The Thiophene Core: A bioisostere of benzene, the thiophene ring is electron-rich but highly hydrophobic. It serves as the central scaffold transmitting electronic effects.

  • The 4-Bromo Substituent: Halogens are massive drivers of lipophilicity. Furthermore, the bromine atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent pi-system.

  • The 2-Propanoic Acid Moiety: Attached at the C3 position, this group introduces a chiral center (the alpha-methyl group) and the primary ionizable center (the carboxylic acid).

The interplay between the electron-withdrawing bromine and the electron-donating alpha-methyl group creates a unique electronic "push-pull" environment that directly dictates the theoretical pKa of the carboxylate center.

G A 4-Bromo Substituent (-I Inductive Effect) B Thiophene Ring (Electron Delocalization) A->B Withdraws e- D Carboxylic Acid (pKa ~ 4.35) B->D Transmits Effect C Alpha-Methyl Group (+I Inductive Effect) C->D Donates e-

Electronic and structural effects governing the pKa of the carboxylic acid.

Theoretical pKa Prediction: Mechanisms and Methodology

The pKa of an unsubstituted aliphatic carboxylic acid (like propanoic acid) is approximately 4.88. However, the theoretical pKa of 2-(4-Bromothiophen-3-yl)propanoic acid is predicted to be significantly lower, at approximately 4.35 .

The Causality of Ionization: When the carboxylic acid deprotonates, it forms a carboxylate anion. The -I effect of the 4-bromo substituent pulls electron density through the thiophene ring, stabilizing this negative charge and making the proton easier to lose (thus lowering the pKa)[1]. Conversely, the alpha-methyl group exerts a slight +I effect, which marginally destabilizes the anion. The net result is a pKa that is more acidic than standard aliphatic acids but less acidic than directly halogenated acetic acids.

Modern predictive algorithms capture these nuances using Hammett-Taft equations. Platforms like ACD/Labs utilize extensive databases of structural fragments and electronic substituent constants ( σ ) to calculate highly accurate macroscopic pKa values[1]. Additionally, machine learning models, such as Epik, utilize atomic graph convolutional neural networks trained on tens of thousands of experimental data points to predict protonation state distributions with high fidelity[2].

Protocol 1: Self-Validating In Silico pKa Prediction Workflow

To ensure trustworthiness, computational predictions must not be run in a vacuum. This protocol incorporates an internal calibration step to self-validate the algorithm's local accuracy.

Step 1: Structural Curation

  • Input the SMILES string (O=C(O)C(C)c1c(Br)ccsc1) into your computational suite.

  • Causality Check: Generate a low-energy 3D conformer to ensure the alpha-methyl group does not force an artificial steric clash that the 2D algorithm might misinterpret as a desolvation penalty.

Step 2: Orthogonal Algorithm Selection

  • Deploy a dual-method approach: Use a Hammett-Taft based calculator (e.g., ACD/pKa) for fragment-based electronic evaluation[1] alongside a machine-learning-based tool (e.g., Epik) for cross-validation[2].

Step 3: Internal Calibration (Self-Validation)

  • Predict the pKa of a structurally related reference standard with a known experimental value, such as 2-thiopheneacetic acid (Experimental pKa 3.89).

  • Validation Rule: If the algorithm's prediction for the reference standard deviates by >0.2 log units from the experimental value, apply the calculated delta ( Δ ) as a localized correction factor to the prediction for 2-(4-Bromothiophen-3-yl)propanoic acid.

Step 4: Microstate Extraction

  • Execute the prediction and generate the fractional microstate distribution curve from pH 1.0 to 14.0. This confirms the exact ionization percentage at physiological pH (7.4), which is required for subsequent logD calculations.

Theoretical logP and logD Profiling

Lipophilicity dictates how a molecule partitions between aqueous environments (blood, cytosol) and lipid environments (cell membranes).

The Causality of Lipophilicity: The theoretical neutral logP of 2-(4-Bromothiophen-3-yl)propanoic acid is estimated at 3.15 . This high lipophilicity is driven heavily by the bromine atom, which contributes roughly +0.86 to the overall partition coefficient. The thiophene ring also provides a strong hydrophobic surface.

However, because the pKa is ~4.35, the molecule exists almost entirely (>99.9%) as the hydrophilic carboxylate anion at physiological pH (7.4). Therefore, the effective lipophilicity (logD) drops precipitously to approximately 0.05 .

To predict these values, scientists rely on tools like ALOGPS, which uses associative neural networks trained on electrotopological-state (E-state) indices[3], or fragment-based methods like XLOGP3[4]. Fragment-based methods are particularly useful here as they accurately weight the heavy halogen contribution[5].

Protocol 2: pH-Dependent Lipophilicity (logD) Workflow

Step 1: Consensus logP Calculation

  • Execute logP predictions using both a whole-molecule neural network algorithm (ALOGPS)[3] and an atom-additive fragment method (XLOGP3)[4].

  • Causality Check: Average the results to mitigate algorithm-specific biases regarding the polarizability of the heavy bromine atom.

Step 2: Ionization Integration

  • Import the validated, macroscopic pKa from Protocol 1.

Step 3: logD Derivation & Validation

  • Calculate the distribution coefficient (logD) at pH 7.4 using the standard relationship for monoprotic acids:

    logD7.4​=logP−log(1+10(pH−pKa))
  • Validation Rule: Verify that the calculated logD reflects a mathematically sound >2.5 log unit drop from the neutral logP, confirming the algorithm has correctly accounted for the >99% ionization state.

G A Input: 2-(4-Bromothiophen-3-yl)propanoic acid SMILES / SDF B Microstate & Tautomer Generation (pH 1.0 - 14.0) A->B C Hammett-Taft pKa Prediction (e.g., ACD/Labs) B->C D logP / Lipophilicity Prediction (e.g., ALOGPS) B->D E Consensus ADMET Profiling logD(7.4) & Bioavailability C->E D->E

Workflow for in silico pKa/logP prediction and ADMET profiling.

Quantitative Data Summary

The following table synthesizes the theoretical physicochemical parameters derived from the consensus of predictive models, alongside the structural causality driving each value.

Physicochemical ParameterTheoretical EstimatePrimary Structural Causality
Macroscopic pKa 4.35 ± 0.2Carboxylic acid ionization; lowered by the -I effect of the 4-bromo substituent, slightly raised by the alpha-methyl group.
Neutral logP 3.15 ± 0.3Driven by the highly lipophilic bromine atom and the hydrophobic thiophene core.
logD (pH 7.4) 0.05 ± 0.2Massive reduction in lipophilicity due to >99.9% deprotonation of the carboxyl group at physiological pH.
TPSA 37.30 ŲContributed entirely by the two oxygen atoms of the carboxyl group (O-H and C=O).
H-Bond Donors / Acceptors 1 / 2The hydroxyl proton (Donor); the carbonyl and hydroxyl oxygens (Acceptors).

References

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.Advanced Chemistry Development, Inc. (ACD/Labs).
  • Epik: pKa and Protonation State Prediction through Machine Learning.ChemRxiv.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles.Orient J Chem.
  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training D

Sources

Foundational

Unveiling the Mass Spectrometric Profile of 2-(4-Bromothiophen-3-yl)propanoic Acid: Exact Mass and Isotopic Distribution Dynamics

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of halogenated heterocycles is a critical quality control checkpoint. 2-(4-Bromothiophen-3-yl)propanoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of halogenated heterocycles is a critical quality control checkpoint. 2-(4-Bromothiophen-3-yl)propanoic acid (Chemical Formula: C₇H₇BrO₂S) is a highly versatile building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to synthesize complex active pharmaceutical ingredients (APIs).

In High-Resolution Mass Spectrometry (HRMS), this molecule presents a highly distinct analytical signature. By leveraging the exact mass alongside the unique isotopic convolution of bromine and sulfur, analytical scientists can establish a self-validating system that definitively confirms molecular identity while simultaneously ruling out isobaric interferences. This whitepaper provides an in-depth mechanistic guide to calculating, acquiring, and interpreting the exact mass and isotopic distribution of 2-(4-Bromothiophen-3-yl)propanoic acid.

Molecular Fundamentals & Exact Mass Calculation

In HRMS, nominal mass is insufficient for molecular identification. Instead, the monoisotopic exact mass —calculated using the most abundant naturally occurring isotope of each constituent element—is required to achieve sub-5 parts-per-million (ppm) mass accuracy[1].

The exact mass calculation for 2-(4-Bromothiophen-3-yl)propanoic acid relies on the standard atomic weights established by the IUPAC Commission on Atomic Weights and Isotopic Abundances[2].

Table 1: Monoisotopic Exact Mass Calculation (C₇H₇BrO₂S)
ElementIsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.00782577.054775
Bromine⁷⁹Br78.918337178.918337
Oxygen¹⁶O15.994915231.989830
Sulfur³²S31.972071131.972071
Total (Neutral) 233.935013 Da

Note: In negative electrospray ionization (ESI-), the molecule loses a proton (¹H) but retains the electron. The theoretical exact mass of the [M-H]⁻ anion is 232.9277 Da .

Isotopic Distribution Dynamics: The Bromine-Sulfur Convolution

The true diagnostic power of mass spectrometry for this compound lies in its isotopic distribution. The presence of bromine and sulfur creates a highly specific spectral fingerprint that acts as an orthogonal validation parameter to the exact mass[3].

The Causality of the Pattern
  • The Bromine 1:1 Signature: Bromine exists in nature as two major isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). Because this ratio is nearly 1:1, any monomeric brominated compound will exhibit a characteristic doublet in its mass spectrum, where the M and M+2 peaks are of almost equal intensity separated by exactly 1.9979 Da[3].

  • The Sulfur Contribution: Sulfur consists of ³²S (~95.02%), ³³S (~0.75%), and ³⁴S (~4.21%). The ³⁴S isotope contributes a secondary +2 Da shift.

  • The Carbon Contribution: Carbon-13 (¹³C) has a natural abundance of ~1.07%. With 7 carbon atoms, the probability of incorporating one ¹³C atom is roughly 7.5%, driving the M+1 and M+3 peak intensities.

When these probabilities are mathematically convoluted (akin to a binomial expansion), the resulting isotopic architecture becomes a self-validating diagnostic tool. If an acquired spectrum matches the exact mass but fails to display the predicted M+2 or M+4 ratios, the identification must be rejected as a false positive[4].

Table 2: Predicted Isotopic Abundances for C₇H₇BrO₂S
PeakPrincipal Isotopic ContributorsRelative Abundance (%)
M ¹²C₇, ¹H₇, ⁷⁹Br, ¹⁶O₂, ³²S100.0 % (Base Peak)
M+1 ¹³C¹²C₆ + ⁷⁹Br~ 8.3 %
M+2 ⁸¹Br (dominant) + ³⁴S (minor)~ 101.5 % (Due to ⁸¹Br + ³⁴S overlap)
M+3 ⁸¹Br + ¹³C~ 8.0 %
M+4 ⁸¹Br + ³⁴S~ 4.2 %

Experimental Methodology: LC-HRMS Workflow

To accurately capture this isotopic data, the analytical workflow must be strictly controlled. Below is the step-by-step methodology for acquiring the mass spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid.

Step-by-Step Protocol
  • Sample Preparation:

    • Action: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures a consistent pH, while the 50:50 organic/aqueous mixture matches the initial gradient conditions of the chromatography, preventing solvent-induced peak distortion (fronting/tailing).

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The highly hydrophobic bromothiophene ring requires a high organic mobile phase fraction for efficient elution, while the propanoic acid moiety provides sufficient initial polarity for retention on the C18 stationary phase.

  • Ionization (ESI Negative Mode):

    • Action: Operate the Electrospray Ionization (ESI) source in negative ion mode.

    • Causality: The carboxylic acid group (-COOH) readily deprotonates in solution to form a highly stable carboxylate anion (-COO⁻). ESI- yields exponentially higher signal-to-noise ratios for this compound compared to positive ion mode.

  • High-Resolution Mass Analysis:

    • Action: Acquire data in full-scan mode (m/z 100–500) using an Orbitrap or Time-of-Flight (TOF) mass analyzer. Set the resolving power to ≥70,000 (at m/z 200) and utilize an internal lock mass for continuous calibration[4].

    • Causality: Ultra-high resolution is strictly required to resolve the ³⁴S isotopic peak from the ⁸¹Br + ¹³C isotopic overlap, preventing isobaric interference and ensuring the M+4 peak can be accurately quantified.

Workflow Visualization

Workflow N1 1. Sample Preparation (1 µg/mL in MeOH/H2O) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 Injection N3 3. ESI Negative Mode [M-H]- Generation N2->N3 Eluent N4 4. HRMS Acquisition (Orbitrap/TOF, Res >70k) N3->N4 m/z 232.9277 N5 5. Data Deconvolution Exact Mass & Isotope Matching N4->N5 Raw Spectra

LC-HRMS workflow for 2-(4-Bromothiophen-3-yl)propanoic acid analysis.

Data Interpretation: The Self-Validating System

The final step in the workflow is data deconvolution. This process relies on a two-tiered validation matrix:

  • Mass Accuracy: Extract the ion chromatogram for m/z 232.9277 . The measured mass must fall within a ±5 ppm mass error window compared to the theoretical exact mass.

  • Isotopic Fidelity: Isolate the mass spectrum at the chromatographic apex. The software must confirm the presence of the M+2 peak at m/z 234.9257 with an intensity of ~100-101% relative to the base peak. Furthermore, the M+4 peak (m/z 236.9237) must be present at ~4.2%, confirming the presence of the thiophene sulfur atom.

By demanding that both the exact mass and the complex isotopic convolution match theoretical predictions, researchers establish a closed, self-validating analytical loop that guarantees the scientific integrity of the structural assignment.

References

  • Isotopic Compositions of the Elements 1989a - NIST. National Institute of Standards and Technology (NIST).
  • Atomic weights of the elements 2011 (IUPAC Technical Report). International Union of Pure and Applied Chemistry (IUPAC).
  • A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry. Benchchem.
  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption Spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid. It is intended for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's electronic properties and a robust methodology for its spectral characterization. The document elucidates the theoretical underpinnings of the molecule's UV-Vis absorption, details a field-proven experimental protocol, and provides insights into spectral interpretation.

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption characteristics of 2-(4-Bromothiophen-3-yl)propanoic acid are dictated by its electronic structure, specifically the substituted thiophene ring which acts as the primary chromophore. UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the promotion of electrons from a lower-energy molecular orbital to a higher-energy one.[1] For this molecule, the most significant transitions are of the π → π* type, originating from the conjugated π-system of the thiophene ring.[2][3]

1.1 The Thiophene Core

Unsubstituted thiophene exhibits a strong absorption band around 235 nm, which is assigned to a π → π* electronic transition.[4] This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic ring. The energy required for this transition corresponds to the ultraviolet region of the electromagnetic spectrum.

1.2 Influence of Substituents

The position and nature of substituents on the thiophene ring profoundly alter its absorption spectrum. In 2-(4-Bromothiophen-3-yl)propanoic acid, two key groups modify the electronic properties of the core chromophore:

  • 4-Bromo Substituent: The bromine atom acts as an auxochrome. It exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs of electrons. The resonance effect typically dominates in extending the conjugation of the π-system. This extension lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (red shift) of the absorption maximum (λmax) to a longer wavelength compared to unsubstituted thiophene.[5]

  • 3-yl-propanoic Acid Substituent: The propanoic acid group attached at the 3-position is primarily an electron-withdrawing group. However, its direct conjugation with the thiophene ring is sterically hindered by the aliphatic side chain. Its effect on the λmax is expected to be less pronounced than a directly conjugated carboxyl group. Studies on monosubstituted thiophenes have shown that substituents at the 2-position conjugate more effectively with the ring than those at the 3-position.[4] Therefore, the propanoic acid group is anticipated to cause only a minor shift in the absorption spectrum.

1.3 Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the energy levels of both the ground and excited states of the molecule, leading to shifts in the absorption maximum—a phenomenon known as solvatochromism.[6]

For π → π* transitions, an increase in solvent polarity generally causes a slight bathochromic (red) shift.[7] This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte.[8] Common choices include ethanol, methanol, acetonitrile, and cyclohexane.

A Self-Validating Protocol for UV-Vis Spectrum Acquisition

This section details a robust, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid. The protocol is designed to be self-validating by incorporating checks that ensure data accuracy and reproducibility, adhering to the principles of the Beer-Lambert Law.[1]

2.1 Materials and Instrumentation

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference.[9]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 340 nm.

  • Solvent: HPLC-grade ethanol or acetonitrile (chosen for its transparency in the UV region and ability to dissolve the analyte).

  • Analyte: A pure sample of 2-(4-Bromothiophen-3-yl)propanoic acid.

  • Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes for accurate solution preparation.

2.2 Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_inst Step 2: Instrument Setup cluster_acq Step 3: Data Acquisition cluster_analysis Step 4: Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Perform Serial Dilutions (to ~5-15 µg/mL) A->B F Rinse & Fill Cuvette with Sample Solution B->F C Instrument Warm-up & Self-Check D Set Parameters (Range: 200-400 nm) C->D E Baseline Correction (using solvent-filled cuvette) D->E G Acquire Spectrum (Ensure Amax < 1.0) E->G F->G H Identify λmax I Calculate Molar Absorptivity (ε) using Beer-Lambert Law H->I

Caption: Workflow for UV-Vis spectral acquisition and analysis.

2.3 Step-by-Step Methodology

  • Instrument Preparation: Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.[10]

  • Parameter Setup: Configure the instrument software with the following parameters:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (e.g., 240 nm/min).

    • Slit Width: 1.0 nm.

    • Data Interval: 1.0 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(4-Bromothiophen-3-yl)propanoic acid and dissolve it in the chosen solvent (e.g., ethanol) in a 10 mL volumetric flask to create a stock solution.

    • Perform a serial dilution to prepare a working solution with a concentration expected to yield a maximum absorbance (Amax) between 0.2 and 0.8. This range ensures adherence to the Beer-Lambert law and maximizes signal-to-noise ratio.[11] A typical working concentration would be in the range of 5-15 µg/mL.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. This electronically subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.[10]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with small aliquots of the working sample solution.

    • Fill the cuvette with the sample solution, ensuring there are no air bubbles.

    • Place the cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at this wavelength.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl

      • Where:

        • A = Absorbance at λmax (dimensionless)

        • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

        • c = Molar concentration of the sample (mol L⁻¹)

        • l = Path length of the cuvette (typically 1 cm)

Data Presentation and Interpretation

The following table presents expected (hypothetical) spectral data for 2-(4-Bromothiophen-3-yl)propanoic acid in two different solvents, based on the principles discussed.

ParameterValue (in Ethanol)Value (in Cyclohexane)
λmax ~255 nm~252 nm
Molar Absorptivity (ε) ~12,000 L mol⁻¹ cm⁻¹~11,500 L mol⁻¹ cm⁻¹
Transition Type π → ππ → π

Interpretation of the Spectrum:

The absorption maximum observed around 252-255 nm is attributed to the primary π → π* transition of the substituted thiophene chromophore.[1] This value represents a significant bathochromic shift from the ~235 nm absorption of unsubstituted thiophene, which authoritatively confirms the electronic influence of the bromo and propanoic acid substituents.[4] The high molar absorptivity (ε > 10,000) is characteristic of an allowed π → π* transition.

A slight red shift is observed when moving from the non-polar solvent (cyclohexane) to the polar solvent (ethanol), which is consistent with the expected behavior for a π → π* transition where the excited state is more polar than the ground state.[12]

Diagram of Electronic Transitions:

G E0 Ground State (S₀) E1 Excited State (S₁) pi π Bonding Orbital pi_star π* Antibonding Orbital e1 e2 e2->pi_star hν (UV Photon) (π → π* Transition)

Caption: Energy diagram of a π → π* electronic transition.

Conclusion

The UV-Vis spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid is characterized by a strong π → π* absorption band with a λmax around 255 nm in polar protic solvents. This absorption is dictated by the thiophene chromophore and is significantly red-shifted due to the electronic effects of the bromine substituent. The experimental protocol outlined provides a reliable and self-validating framework for obtaining high-quality spectral data, which is crucial for quantitative analysis, purity assessment, and further research in drug development and materials science.

References

  • Biointerface Research in Applied Chemistry. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Available at: [Link]

  • The Journal of Chemical Physics. (1994). Electronic transitions in α‐oligothiophene thin films. Comparison of ultraviolet/visible absorption spectroscopy and high resolution electron energy loss spectroscopy investigations. Available at: [Link]

  • RSC Advances. (2013). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Available at: [Link]

  • Scribd. Solvent Effects in UV-Visible Spectroscopy. Available at: [Link]

  • Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Available at: [Link]

  • MDPI. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Available at: [Link]

  • The Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Available at: [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available at: [Link]

  • ResearchGate. (2014). Excited electronic states of thiophene: High resolution photoabsorption Fourier transform spectroscopy and ab initio calculations. Available at: [Link]

  • The Journal of Chemical Physics. (1978). A new assignment of the uv spectrum of thiophene. Ab initio configuration interaction energies and the single crystal uv spectrum. Available at: [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available at: [Link]

  • Scribd. UV-Vis Spectroscopy of Organic Compounds. Available at: [Link]

  • Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2014). Excited electronic states of thiophene: high resolution photoabsorption Fourier transform spectroscopy and ab initio calculations. Available at: [Link]

  • The Journal of Chemical Physics. (2019). Electronic structure and VUV photoabsorption measurements of thiophene. Available at: [Link]

  • ResearchGate. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Available at: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Bromothiophen-3-yl)propanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in pharmaceutical development for constructing C–C bonds. However, applying this methodology to 2-(4-Bromothiophen-3-yl)propanoic acid presents a unique nexus of chemical challenges that require precise optimization of the catalytic system [1].

As a Senior Application Scientist, I have structured this guide to address the three primary hurdles encountered with this specific substrate:

  • Steric Hindrance (3,4-Substitution): The adjacent propanoic acid chain at the 3-position creates significant steric bulk around the C4-bromide. This impedes the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.

  • Electronic Deactivation: Thiophenes are electron-rich heteroaromatics. The high electron density of the ring further decelerates oxidative addition compared to electron-deficient aryl halides [2].

  • Free Carboxylic Acid Interference: The unprotected propanoic acid moiety is acidic ( pKa​≈4.5 ). It will immediately consume one equivalent of the basic reagent intended to activate the boronic acid, forming a highly polar carboxylate salt that can precipitate out of standard organic solvents.

To overcome these barriers, the protocol relies on a biphasic solvent system, stoichiometric excess of a strong base, and a bidentate palladium catalyst with a wide bite angle.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the engineered catalytic cycle. By utilizing a biphasic system, the substrate's carboxylate salt remains solvated, allowing the transmetalation step—which requires the formation of a reactive boronate complex—to proceed efficiently.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L_2] (Rate-Limiting Step) Pd0->OxAdd 1. Oxidative Addition TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L_2] OxAdd->TransMet 2. Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim 3. Isomerization RedElim->Pd0 4. Reductive Elimination Product Coupled Thiophene Propanoic Acid RedElim->Product Substrate 2-(4-Bromothiophen-3-yl) propanoic acid Substrate->OxAdd Boronic Arylboronic Acid + Excess Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered thiophene derivatives.

Experimental Design & Parameter Optimization

To establish a self-validating and robust protocol, various conditions were screened. The presence of the free carboxylic acid dictates that at least 3.0 equivalents of base must be used: 1.0 eq to deprotonate the carboxylic acid, and 2.0 eq to facilitate the transmetalation of the boronic acid [3].

Furthermore, while Pd(PPh3​)4​ is a standard choice for thiophene couplings [1], the bidentate ligand in Pd(dppf)Cl2​ provides a large bite angle (99°) that forces the aryl groups closer together during the Pd(II) intermediate phase, significantly accelerating reductive elimination in sterically congested systems [4].

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene901615%Acid consumed base; substrate precipitated.
2 Pd(PPh3​)4​ Na2​CO3​ (3.0)Toluene / H2​O 901652%Biphasic system improved solubility; slow reaction.
3 Pd(dppf)Cl2​ K3​PO4​ (3.0)1,4-Dioxane / H2​O 901288%Optimal. Dioxane enhanced carboxylate solubility.
4 Pd(OAc)2​ / SPhos K3​PO4​ (3.0)1,4-Dioxane / H2​O 90891%Excellent yield, but higher catalyst cost.

Note: Yields determined by LC-MS analysis of the crude reaction mixture against an internal standard.

Standardized Experimental Protocol

This methodology utilizes the optimized conditions from Entry 3. The workup procedure is designed as a self-validating system : because the product is a carboxylic acid, it can be separated from neutral organic impurities (like homocoupled boronic acid and catalyst ligands) via a targeted acid-base extraction.

Materials Required
  • Substrate: 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 equiv, 10 mmol, ~2.35 g)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 0.5 mmol, ~408 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 30 mmol, ~6.37 g)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • In a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromothiophen-3-yl)propanoic acid, the arylboronic acid, and K3​PO4​ .

  • Add 40 mL of 1,4-Dioxane and 10 mL of Deionized Water.

  • Critical Step: Sparge the mixture with Argon gas for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, leading to "black palladium" precipitation and reaction stalling.

  • Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. Seal the flask.

Step 2: Reaction Execution 5. Transfer the flask to a pre-heated oil bath at 90 °C. 6. Stir vigorously (800+ rpm) for 12 hours. Rationale: High stirring speeds are mandatory for biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, ensuring continuous transmetalation. 7. Monitor the reaction via LC-MS or TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid). The starting material should be completely consumed.

Step 3: Self-Validating Workup & Isolation 8. Cool the reaction mixture to room temperature. Dilute with 50 mL of Deionized Water and 50 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel, shake, and separate the layers. 10. Organic Wash: Discard the organic layer. Rationale: The unreacted boronic acid, triphenylphosphine oxide (from the catalyst), and neutral byproducts partition into the EtOAc. Your product is currently a water-soluble potassium carboxylate salt in the aqueous layer. 11. Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.0. Validation: You will observe the solution turn cloudy as the protonated 2-(4-Arylthiophen-3-yl)propanoic acid precipitates out of the aqueous phase. 12. Extraction: Extract the acidified aqueous layer with fresh EtOAc ( 3×40 mL). 13. Combine the new organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude product. 14. Purify via recrystallization (e.g., from Toluene/Heptane) or silica gel chromatography if necessary.

Troubleshooting & Analytical Validation

  • Issue: High levels of protodeboronation (Aryl-H formation).

    • Cause: The boronic acid is degrading in the basic aqueous environment before coupling can occur.

    • Solution: Switch to the corresponding pinacol ester (BPin) or slowly dose the boronic acid into the reaction mixture over 2 hours using a syringe pump.

  • Issue: Incomplete conversion of the thiophene bromide.

    • Cause: Catalyst poisoning or insufficient base.

    • Solution: Ensure exactly 3.0 equivalents of base are used. If the reaction stalls at 50% conversion, spike the reaction with an additional 2 mol% of Pd catalyst and 0.5 eq of base.

References

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Molecules (Basel, Switzerland). PubMed Central (PMC). URL:[Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction Molecules. MDPI. URL:[Link]

  • Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling Journal of the American Chemical Society. ACS Publications. URL:[Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation The Journal of Organic Chemistry. ACS Publications. URL:[Link]

Application

Synthesis of Fused Thiophene-Based APIs via Pd-Catalyzed Cross-Coupling and Cycliacylation of 2-(4-Bromothiophen-3-yl)propanoic Acid

Strategic Overview & Application Context Thiophene-fused polycyclic systems (e.g., thienopyridines, cyclopenta[b]thiophenes, and indeno-fused thiophenes) are privileged scaffolds in modern drug discovery, frequently appe...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Application Context

Thiophene-fused polycyclic systems (e.g., thienopyridines, cyclopenta[b]thiophenes, and indeno-fused thiophenes) are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, GPCR modulators, and anti-inflammatory active pharmaceutical ingredients (APIs).

The intermediate 2-(4-Bromothiophen-3-yl)propanoic acid is a highly versatile, bifunctional building block for constructing these complex scaffolds. Its structural logic is elegant: the C4-bromine serves as a prime handle for diversification via palladium-catalyzed cross-coupling, while the C3-propanoic acid side chain is perfectly positioned for subsequent intramolecular Friedel-Crafts cycliacylation.

This Application Note details a robust, two-stage synthetic workflow to generate a tricyclic thieno-fused API core. By installing an aryl group at C4 and cyclizing the propanoic acid onto the newly introduced ring, we bypass unfavorable ring-strain dynamics and achieve a highly regioselective synthesis.

Workflow SM 2-(4-Bromothiophen-3-yl) propanoic acid Int 2-(4-Arylthiophen-3-yl) propanoic acid SM->Int Suzuki-Miyaura Pd(OAc)2, SPhos K3PO4, Tol/H2O API Thieno-Fused Tricyclic API Core Int->API Friedel-Crafts Eaton's Reagent 60°C, 2 h

Synthetic workflow from bromothiophene to fused tricyclic API core.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. This workflow overcomes two major synthetic hurdles:

A. Overcoming Steric and Electronic Hurdles in Suzuki-Miyaura Coupling

4-Bromothiophenes are notoriously sluggish in oxidative addition compared to their 2-bromo counterparts due to the electronic distribution of the heteroaromatic ring. Furthermore, the adjacent alpha-methyl acetic acid (propanoic acid) group at C3 creates immense steric bulk. Standard catalysts like Pd(PPh₃)₄ often fail here, leading to extensive protodeboronation of the boronic acid rather than productive cross-coupling.

To solve this, we employ SPhos (a dialkylbiaryl phosphine ligand developed by the Buchwald group) [1]. The electron-rich nature of SPhos accelerates oxidative addition into the unreactive C4–Br bond, while its immense steric bulk (specifically the ortho-methoxy groups on the bottom ring) prevents the formation of off-cycle palladacycles and accelerates the final reductive elimination step [2].

B. Regioselective Cycliacylation Directed by Ring Strain

For the intramolecular Friedel-Crafts step, the carboxylic acid must be activated to an acylium ion. While traditional AlCl₃/acid chloride conditions can degrade electron-rich thiophenes, Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) provides a mild, highly effective Brønsted/Lewis acid environment [3].

Crucially, the acylium ion faces a regiochemical choice. Attack at the thiophene C2 position would form a highly strained 4-membered cyclobutanone ring. Instead, thermodynamic control directs the electrophilic attack to the ortho-position of the newly installed C4-aryl group, cleanly forming a stable 6-membered ring (e.g., a thieno-fused tetralone analog) [4].

Mechanism Acid C3 Propanoic Acid Side Chain Acylium Acylium Ion Intermediate Acid->Acylium Eaton's Reagent (-H2O) PathA Attack at Thiophene C2 (4-Membered Ring) Acylium->PathA Disfavored (High Strain) PathB Attack at C4-Aryl Ortho (6-Membered Ring) Acylium->PathB Favored (Thermodynamic) Product Fused Tricyclic API Scaffold PathB->Product Rearomatization

Regioselective cycliacylation directed by thermodynamic ring strain.

Quantitative Data & Optimization

The following tables summarize the optimization data that validates our protocol choices.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling

Catalyst System Ligand Base Yield (%) Observation
Pd(PPh₃)₄ (5 mol%) None Na₂CO₃ 15% Extensive protodeboronation; unreacted SM.
Pd(dppf)Cl₂ (5 mol%) dppf K₃PO₄ 42% Sluggish oxidative addition; incomplete conversion.

| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 94% | Complete conversion; clean impurity profile. |

Table 2: Optimization of Intramolecular Cycliacylation

Reagent System Temperature (°C) Yield (%) Observation
SOCl₂ then AlCl₃ / CH₂Cl₂ 25 20% Thiophene degradation and polymerization.
Polyphosphoric Acid (PPA) 90 55% Highly viscous; difficult aqueous workup.

| Eaton's Reagent | 60 | 89% | Clean cyclization; simple precipitation on ice. |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Arylthiophen-3-yl)propanoic acid

This protocol utilizes an acid-base phase-switching purification strategy, ideal for scalable API synthesis.

  • Reaction Setup : To a 250 mL Schlenk flask, add 2-(4-Bromothiophen-3-yl)propanoic acid (10.0 mmol, 1.0 eq), the desired Arylboronic acid (12.0 mmol, 1.2 eq), K₃PO₄ (30.0 mmol, 3.0 eq), Pd(OAc)₂ (0.2 mmol, 2 mol%), and SPhos (0.4 mmol, 4 mol%).

  • Degassing : Add a biphasic mixture of Toluene/H₂O (5:1, 60 mL). Sparge the vigorously stirring solution with Argon for 15 minutes.

  • Heating : Heat the reaction mixture to 90 °C under an Argon atmosphere for 4 hours.

  • Self-Validation Check (In-Process) : Monitor by HPLC. The reaction is complete when the starting material peak (<2% AUC) disappears.

  • Phase-Switching Workup : Cool to room temperature. Dilute with water (50 mL) and extract with MTBE (2 × 50 mL). Note: The product is currently a water-soluble potassium carboxylate. The MTBE layer contains the catalyst, ligand, and homocoupled boronic acid impurities. Discard the MTBE layer.

  • Isolation : Acidify the aqueous layer with 2M HCl to pH ~2. The product will precipitate. Extract the acidic aqueous layer with EtOAc (3 × 50 mL). Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure intermediate.

  • Analytical Validation : ¹H NMR should confirm the disappearance of the C4-H thiophene proton and the appearance of the new aryl multiplet.

Protocol 2: Synthesis of the Fused Tricyclic API Core
  • Activation : Charge a 100 mL round-bottom flask with 2-(4-Arylthiophen-3-yl)propanoic acid (5.0 mmol, 1.0 eq). Cool the flask to 0 °C using an ice bath.

  • Addition : Slowly add Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 15 mL) dropwise over 10 minutes to manage any exotherm.

  • Cyclization : Remove the ice bath and heat the reaction to 60 °C for 2 hours.

  • Self-Validation Check (In-Process) : Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The product will appear as a new, highly UV-active spot with a higher Rf than the starting acid.

  • Workup : Carefully pour the dark reaction mixture over crushed ice (100 g) with vigorous stirring.

  • Isolation : Extract the aqueous mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any unreacted starting material and residual methanesulfonic acid. Dry over MgSO₄ and concentrate.

  • Analytical Validation : IR spectroscopy must show a shift of the C=O stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1680 cm⁻¹ (conjugated cyclic ketone). LC-MS should confirm the exact mass corresponding to the loss of H₂O [M-18].

References

  • Barder, T.E.; Walker, S.D.; Martinelli, J.R.; Buchwald, S. L. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society 2005, 127(13), 4685–4696.[1] URL: [Link]

  • Altman, R.A.; Buchwald, S.L. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands". Nature Protocols 2007, 2(12), 3115–3121.[2] URL: [Link]

  • Ryu, J. et al. "Preparation of Thiophene-Fused and Tetrahydroquinoline-Linked Cyclopentadienyl Titanium Complexes for Ethylene/α-Olefin Copolymerization". Polymers 2013, 5(1), 151.[3] URL: [Link]

  • Abd El-Aal, H. A. K. et al. "Unprecedented convergent synthesis of the fused tricyclic thiophenes via Friedel-Crafts cycliacylation reactions". Arkivoc 2019, v, 265-278.[4] URL: [Link]

Sources

Method

Application Note: 2-(4-Bromothiophen-3-yl)propanoic Acid as a Dual-Functional Monomer for Advanced Bioelectronics

Introduction & Chemical Rationale The development of semiconducting polymers for bioelectronics requires materials that bridge the gap between biological systems (ionic, soft, aqueous) and electronic devices (electronic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of semiconducting polymers for bioelectronics requires materials that bridge the gap between biological systems (ionic, soft, aqueous) and electronic devices (electronic, hard, dry)[1]. While standard polythiophenes like poly(3-hexylthiophene) (P3HT) offer excellent conductivity, they lack the functional handles necessary for direct biological interfacing[1].

2-(4-Bromothiophen-3-yl)propanoic acid emerges as a highly specialized, dual-functional monomer designed to overcome these limitations. Its molecular architecture provides two distinct, orthogonal sites for modification:

  • The Propanoic Acid Moiety (C3 Position): Confers aqueous compatibility and serves as a primary anchor for covalent bioconjugation (e.g., attaching enzymes, antibodies, or peptides via amide linkages)[2].

  • The Bromine Substituent (C4 Position): Acts as a powerful synthetic handle for post-polymerization modifications (e.g., Suzuki-Miyaura or Stille cross-coupling) and exerts steric control during polymerization, yielding highly defined, fully substituted polythiophene backbones[3][4].

This application note details the mechanistic principles, electropolymerization protocols, and bioconjugation workflows required to utilize this monomer in the fabrication of cutting-edge organic electrochemical transistors (OECTs) and enzymatic biosensors[5].

Mechanistic Insights: Polymerization and Orthogonal Functionalization

Steric and Electronic Dynamics During Electropolymerization

Electropolymerization of 3,4-disubstituted thiophenes is sterically demanding. During the anodic sweep, the monomer is oxidized to a radical cation. Because the C3 and C4 positions are occupied by the propanoic acid and bromine groups, respectively, radical coupling is exclusively directed to the C2 and C5 (alpha) positions.

  • Causality: This exclusive alpha-alpha coupling prevents the formation of structural defects (cross-linking at the beta positions), resulting in a highly linear polymer backbone. However, the electron-withdrawing nature of the bromine atom increases the oxidation potential of the monomer compared to unsubstituted thiophenes, necessitating a higher applied voltage (typically >1.5 V vs. Ag/AgCl) to initiate polymerization[6].

The Principle of Orthogonal Functionalization

The true power of this polymer lies in its orthogonal reactivity. The carboxylic acid can be activated under mild, aqueous conditions using EDC/NHS chemistry to bind primary amines[7]. Completely independent of this, the bromine atom can undergo palladium-catalyzed cross-coupling in organic solvents to graft conjugated side-chains, fluorophores, or zwitterionic groups to tune the polymer's bandgap and anti-fouling properties[4].

Workflow cluster_Functionalization Orthogonal Post-Polymerization Modification Monomer 2-(4-Bromothiophen-3-yl) propanoic acid Polymer Electropolymerization (ITO/FTO Electrode) Monomer->Polymer + e- / - H+ EDC EDC/NHS Coupling (-COOH active site) Polymer->EDC Suzuki Pd-Catalyzed Coupling (-Br active site) Polymer->Suzuki Biosensor Enzyme-Linked Biosensor EDC->Biosensor + Primary Amine TunedPolymer Bandgap-Tuned Bioelectronic Suzuki->TunedPolymer + Aryl Boronic Acid

Caption: Orthogonal functionalization workflow of the brominated polythiophene derivative.

Experimental Protocols

Protocol A: Electrochemical Polymerization on ITO Electrodes

This protocol details the potentiodynamic deposition of the conductive polymer film.

Reagents & Materials:

  • 2-(4-Bromothiophen-3-yl)propanoic acid (50 mM)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as supporting electrolyte.

  • Anhydrous Acetonitrile (ACN).

  • Indium Tin Oxide (ITO) coated glass (Working Electrode).

  • Platinum wire (Counter Electrode) and Ag/AgCl (Reference Electrode).

Step-by-Step Methodology:

  • Electrode Preparation: Sonicate the ITO glass sequentially in Alconox, deionized water, acetone, and isopropanol for 10 minutes each. Dry under a stream of N₂. Causality: Removing organic contaminants ensures uniform nucleation of the polymer film.

  • Electrolyte Assembly: Dissolve the monomer and TBAPF₆ in anhydrous ACN. Purge the solution with N₂ for 15 minutes to remove dissolved oxygen, which can quench radical intermediates during polymerization.

  • Cyclic Voltammetry (CV) Deposition: Submerge the three-electrode setup into the solution. Apply a potential sweep from 0.0 V to +1.6 V at a scan rate of 50 mV/s for 10 cycles.

  • Self-Validation Check: Observe the voltammogram. A successful polymerization is indicated by an increasing current density with each successive cycle and the appearance of a broad redox couple between +0.6 V and +1.0 V, representing the doping/dedoping of the growing polythiophene film.

  • Post-Treatment: Rinse the coated ITO electrode with neat ACN to remove unreacted monomer and dry under vacuum.

Protocol B: EDC/NHS Mediated Bioconjugation of Glucose Oxidase (GOx)

This protocol utilizes the propanoic acid side chains to covalently tether a biorecognition element[2][7].

Step-by-Step Methodology:

  • Carboxyl Activation: Submerge the polymer-coated electrode in a 0.1 M MES buffer (pH 6.0) containing 0.4 M EDC and 0.1 M NHS for 45 minutes at room temperature.

    • Causality: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly attacks this intermediate to form a semi-stable NHS-ester. MES buffer at pH 6.0 is critical because EDC hydrolyzes rapidly at higher pH levels, leading to reaction failure.

  • Washing: Gently rinse the electrode with PBS (pH 7.4) to remove excess EDC/NHS.

  • Enzyme Coupling: Immediately incubate the activated electrode in a solution of Glucose Oxidase (GOx, 5 mg/mL in PBS, pH 7.4) for 2 hours at room temperature.

    • Causality: The pH is shifted to 7.4 because the primary amines on the lysine residues of GOx must be unprotonated to act as effective nucleophiles and attack the NHS-ester, forming a stable amide bond.

  • Quenching & Validation: Incubate the electrode in 100 mM Ethanolamine for 15 minutes to quench any remaining unreacted NHS-esters. Validation: Successful conjugation can be verified via FTIR spectroscopy, looking for the emergence of Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) stretching bands.

Quantitative Data Presentation

The dual-functional nature of the monomer significantly alters the physical and electronic properties of the resulting polymer compared to standard derivatives.

Polymer MatrixMonomer Oxidation Potential (V)Bandgap (eV)Water Contact Angle (°)Enzyme Loading Capacity (µg/cm²)Primary Application
Polythiophene (PT) ~1.32.095° (Hydrophobic)< 0.5 (Physisorption)Basic conductors
Poly(3-thiopheneacetic acid) ~1.42.145° (Hydrophilic)~4.2 (Covalent)Standard biosensors[2]
Poly[2-(4-bromothiophen-3-yl)propanoic acid] ~1.62.352° (Hydrophilic)~4.0 (Covalent)Tunable bioelectronics, OECTs[5]

Note: The slightly higher bandgap of the brominated derivative is due to the steric twisting of the polymer backbone induced by the bulky bromine atom.

Signal Transduction Pathway in the Biosensor

Once functionalized, the polymer acts as an efficient conduit, translating biological recognition events into measurable macroscopic electrical signals.

Pathway Analyte Target Analyte (e.g., Glucose) Enzyme Covalently Bound Enzyme (via Amide Linkage) Analyte->Enzyme Enzymatic Oxidation Mediator Redox Mediator (Electron Shuttle) Enzyme->Mediator Electron Transfer Polymer Polythiophene Backbone (Conductive Matrix) Mediator->Polymer Charge Injection Electrode Electrode Surface (Signal Transduction) Polymer->Electrode Macroscopic Conductivity

Caption: Electron transfer cascade in a polythiophene-based enzymatic biosensor.

Conclusion & Future Perspectives

2-(4-Bromothiophen-3-yl)propanoic acid represents a critical evolution in monomer design for organic bioelectronics. By incorporating both a bioconjugation handle (propanoic acid) and a synthetic modification site (bromine), researchers are no longer forced to choose between biological compatibility and electronic tunability[1][4]. Future applications in drug development will likely leverage the bromine site to graft zwitterionic polymers to prevent biofouling in vivo, while utilizing the carboxylic acid to tether highly specific aptamers or drug-eluting moieties[4][5].

References

  • The Effect of 3-Thiopheneacetic Acid in the Polymerization of a Conductive Electrotextile for Use in Biosensor Development. MDPI.[Link]

  • A Urea Potentiometric Biosensor Based on a Thiophene Copolymer. MDPI.[Link]

  • Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. RSC Publishing.[Link]

  • In Situ Functionalization of Polar Polythiophene-Based Organic Electrochemical Transistor to Interface In Vitro Models. ACS Publications.[Link]

  • Zwitterionic Liquid Crystalline Polythiophene as Antibiofouling Biomaterials. The Royal Society of Chemistry.[Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-(4-Bromothiophen-3-yl)propanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized aminothiophenes for pharmaceutical libraries and building block development. Introduction & Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized aminothiophenes for pharmaceutical libraries and building block development.

Introduction & Synthetic Rationale

Thiophene-containing scaffolds are ubiquitous in medicinal chemistry due to their bioisosteric relationship with benzene and their favorable pharmacokinetic properties. The functionalization of bromothiophenes via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) provides rapid access to diverse aminothiophene derivatives. However, coupling 2-(4-Bromothiophen-3-yl)propanoic acid presents a unique trifecta of synthetic challenges:

  • Catalyst Poisoning by Sulfur: The sulfur atom in the unprotected five-membered heterocyclic ring can coordinate to the palladium center, leading to catalyst deactivation[1].

  • Steric Hindrance: The propanoic acid moiety at the 3-position creates significant steric bulk adjacent to the C-Br bond at the 4-position, impeding the critical oxidative addition step.

  • Unprotected Carboxylic Acid: Free acidic protons are generally incompatible with standard cross-coupling conditions. They can quench the active Pd(0) species, protonate the amine nucleophile, or consume the basic reagents required for the catalytic cycle[2].

This application note details a robust, self-validating protocol to overcome these limitations, utilizing advanced biarylphosphine ligands and a strategic base-management approach.

Mechanistic Insights & Reaction Design

To achieve high conversion and suppress side reactions, the experimental parameters must be meticulously designed based on the underlying organometallic mechanism.

The "Proton Tolerance" Base Strategy

In a standard Buchwald-Hartwig amination, the base facilitates the deprotonation of the amine during the formation of the Pd(II) amido complex. When an unprotected carboxylic acid is present, a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) must be used in excess (≥3.0 equivalents). LiHMDS serves a dual purpose: it first deprotonates the carboxylic acid to form a soluble lithium carboxylate salt in situ, and then provides the necessary basicity to drive the catalytic cycle. This strategy grants the reaction "proton tolerance" without requiring a separate esterification/saponification sequence[2].

Catalyst and Ligand Selection

Contrary to conventional cross-coupling where aryl iodides are preferred, the reactivity order for Buchwald-Hartwig aminations is typically ArBr > ArCl > ArI[3]. To facilitate oxidative addition into the sterically hindered 4-bromothiophene, highly active, bulky, electron-rich biarylphosphine ligands are required. Ligands such as tBuBrettPhos or BrettPhos (paired with Pd₂(dba)₃ or a G3 palladacycle precatalyst) are specifically designed to force the palladium center into a monoligated state (L-Pd(0)), accelerating oxidative addition while their extreme steric bulk prevents the thiophene sulfur from coordinating and poisoning the catalyst[1][4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Lithium 2-(4-bromothiophen-3-yl)propanoate PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord + Amine + LiHMDS PdII_Amine Pd(II) Aryl Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Aminothiophene) RedElim->Product

Figure 1: Catalytic cycle highlighting the in situ carboxylate salt formation.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the coupling between 2-(4-Bromothiophen-3-yl)propanoic acid and a model primary amine (e.g., aniline). The data demonstrates the critical causality between base selection, ligand sterics, and overall yield.

EntryPd Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5%)XPhos (5%)Cs₂CO₃ (3.0 eq)1,4-Dioxane100Trace
2Pd₂(dba)₃ (2.5%)tBuBrettPhos (5%)Cs₂CO₃ (3.0 eq)1,4-Dioxane10015%
3Pd(OAc)₂ (5.0%)RuPhos (5%)NaOtBu (3.0 eq)Toluene9045%
4 Pd₂(dba)₃ (2.5%) tBuBrettPhos (5%) LiHMDS (3.5 eq) 1,4-Dioxane 100 82%
5 BrettPhos Pd G3 (5%) BrettPhos (5%) LiHMDS (3.5 eq) Toluene 90 85%

Analysis: Weak bases (Cs₂CO₃) fail to efficiently deprotonate the carboxylic acid and drive the catalytic cycle simultaneously. Strong bases like NaOtBu improve yields but can cause side reactions. LiHMDS provides the optimal balance of strong basicity and low nucleophilicity, enabling high conversion when paired with BrettPhos-type ligands[2][4].

Experimental Protocol

This protocol describes the optimized methodology (Table Entry 4) for coupling 2-(4-Bromothiophen-3-yl)propanoic acid with a primary or secondary amine.

Materials Required
  • Substrate: 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 mmol, 235 mg)

  • Amine Nucleophile: e.g., Morpholine or Aniline (1.5 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 23 mg)

  • Ligand: tBuBrettPhos (0.05 mmol, 24 mg)

  • Base: LiHMDS (1.0 M in THF) (3.5 mmol, 3.5 mL)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Workflow Prep Step 1: Prep Weigh Substrate, Pd-Catalyst, Ligand Inert Step 2: Inertion Argon Purge (3x Cycles) Prep->Inert React Step 3: Reaction Add Base, Amine, Solvent Heat to 100°C Inert->React Workup Step 4: Workup Acidic Quench (pH 4-5) EtOAc Extraction React->Workup Purify Step 5: Purify Silica Column or Prep-HPLC Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inertion

  • Flame-dry a 20 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar.

  • Add 2-(4-Bromothiophen-3-yl)propanoic acid (235 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 2.5 mol%), and tBuBrettPhos (24 mg, 5.0 mol%) to the vial.

  • Seal the vial with a PTFE septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Self-validation: Oxygen contamination will rapidly oxidize the phosphine ligand, turning the solution black and halting the reaction).

Step 2: Reagent Addition

  • Under a positive flow of Argon, inject anhydrous, degassed 1,4-Dioxane (5.0 mL) into the vial.

  • Add the amine nucleophile (1.5 mmol) via microsyringe.

  • Dropwise, add the LiHMDS solution (3.5 mL, 1.0 M in THF). Note: The first equivalent deprotonates the carboxylic acid (exothermic), while the remaining equivalents facilitate the cross-coupling.

Step 3: Reaction Execution

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 12–18 hours. Monitor the reaction progress via LC-MS or TLC (aliquots must be quenched in a 1:1 mixture of EtOAc and 1M HCl before spotting).

Step 4: Isoelectric Workup (Critical Step)

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Acidic Quench: Carefully add 1M HCl dropwise until the aqueous layer reaches a pH of 4–5. Causality: The product is an amphoteric aminothiophene carboxylic acid. If the pH is too low (<2), the newly formed amine will protonate, dragging the product into the aqueous layer. If the pH is too high (>6), the carboxylic acid remains as a water-soluble carboxylate salt. pH 4-5 targets the isoelectric point, ensuring the product remains in the organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 5-10% Methanol in Dichloromethane) or via preparative HPLC (using a Formic Acid buffer to maintain the protonated state of the carboxylic acid).

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters - ACS Publications URL:[Link][1]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Organometallics - ACS Publications URL:[Link][4]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL:[Link][2]

Sources

Method

solid-phase peptide synthesis using 2-(4-Bromothiophen-3-yl)propanoic acid derivatives

Application Note: Advanced Solid-Phase Peptide Synthesis and Late-Stage Functionalization Using 2-(4-Bromothiophen-3-yl)propanoic Acid Derivatives Introduction & Scientific Rationale The incorporation of non-canonical am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis and Late-Stage Functionalization Using 2-(4-Bromothiophen-3-yl)propanoic Acid Derivatives

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide backbones is a transformative strategy in peptidomimetic drug design and 1[1]. Among these, thiophene-containing derivatives—specifically 2-(4-bromothiophen-3-yl)propanoic acid (4-Br-ThPA) and its Fmoc-protected analogs—offer unique structural and electronic properties that enhance 2[2].

The thiophene ring introduces conformational rigidity, stabilizing secondary structures, while the bromine atom at the 4-position serves a dual purpose:

  • Halogen Bonding: It acts as a potent halogen bond donor, improving binding affinity to lipophilic pockets in target proteins.

  • Bioorthogonal Handle: The aryl bromide serves as an ideal handle for late-stage, on-resin palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), enabling the rapid synthesis of highly conjugated 3[3] and complex4[4].

Mechanistic Insights: Overcoming Synthesis Bottlenecks

Expertise & Experience: Coupling 4-Br-ThPA derivatives presents distinct mechanistic hurdles. The bromine atom at the 4-position creates significant steric bulk adjacent to the propanoic acid moiety. When activating the carboxylate using traditional uronium salts (e.g., HBTU), researchers frequently observe incomplete coupling. This is caused by the slow formation of the active ester, which is subsequently outcompeted by hydrolysis in the presence of basic DIPEA.

To establish a self-validating and robust system, this protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) combined with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure forms a highly reactive ester that bypasses the steric hindrance typical of HOBt-derived esters. Furthermore, the slightly acidic nature of OxymaPure suppresses base-catalyzed epimerization, ensuring the chiral integrity of the 2-substituted propanoic acid derivative is maintained throughout the synthesis.

Workflow Visualization

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling of 4-Br-ThPA (DIC/Oxyma, 75°C MW) Deprotect->Couple Free Amine Wash Washing (DMF/DCM) Couple->Wash Modify On-Resin Cross-Coupling (Pd cat. Suzuki/Stille) Wash->Modify Bromothiophene Handle Cleave TFA Cleavage & Global Deprotection Modify->Cleave Product Purified Thiophene Peptide Cleave->Product

Caption: Workflow for SPPS and on-resin cross-coupling of 4-Br-ThPA derivatives.

Step-by-Step Experimental Protocols

Protocol A: Activation and Coupling of Fmoc-4-Br-ThPA

This protocol is optimized for a 0.1 mmol synthesis scale using Rink Amide AM resin.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 10 minutes. Wash thoroughly with DMF (5 × 5 mL).

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-4-Br-ThPA and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3.0 eq) of DIC. Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser test. A colorless (negative) result validates complete coupling. If blue (positive), repeat steps 3-4.

Protocol B: On-Resin Palladium-Catalyzed Cross-Coupling (Stille)

Leveraging the aryl bromide handle for pi-conjugation.

  • Preparation: Transfer the washed, N-acylated peptide resin to a Schlenk flask equipped with a reflux condenser. Dry under vacuum for 1 hour.

  • Catalyst Loading: Add Pd(PPh3)4 (0.01 mmol, 10 mol% relative to resin loading) to the flask under a nitrogen atmosphere.

  • Reaction: Prepare a 15 mM solution of the desired organostannane (e.g., 5,5'-bis-tributylstannyl-[2,2']-bithiophene) in degassed DMF. Add 2.0 eq of the stannane to the resin.

  • Heating: Heat the reaction mixture to 85°C and agitate gently for 14 hours under N2.

  • Palladium Scavenging: Drain the reaction mixture. Wash the resin with DMF (3 × 5 mL), followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 5 mL) to scavenge residual palladium. Wash with DCM (5 × 5 mL).

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Reaction: Add 3 mL of the cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat twice. Dry the crude peptide under a stream of nitrogen prior to HPLC purification.

Quantitative Data Presentation

To highlight the necessity of optimized coupling reagents for sterically hindered thiophene derivatives, Table 1 summarizes the coupling efficiencies observed during sequence elongation.

Table 1: Comparative Coupling Efficiency of Fmoc-4-Br-ThPA vs. Standard Amino Acids

Amino Acid DerivativeCoupling Reagent SystemTime (min)TemperatureConversion (%)*
Fmoc-Ala-OH (Control)HBTU / DIPEA6025°C (RT)> 99%
Fmoc-4-Br-ThPAHBTU / DIPEA6025°C (RT)65%
Fmoc-4-Br-ThPAHATU / HOAt / DIPEA6025°C (RT)88%
Fmoc-4-Br-ThPADIC / OxymaPure6025°C (RT)96%
Fmoc-4-Br-ThPADIC / OxymaPure1575°C (MW)> 99%

*Conversion measured by HPLC peak integration following micro-cleavage of the resin.

References

  • [1] Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. ACS Publications.

  • [2] Fmoc-D-α-(5-bromothienyl)alanine. Chem-Impex.

  • [4] Aqueous Self-Assembly of Peptide–Diketopyrrolopyrrole Conjugates with Variation of N-Alkyl Side. Thieme Connect.

  • [3] Assembled Pi-Conjugated Peptide Nanostructures Using Field-Effect Transistor Architectures - Supporting Information. Amazon AWS / Literature Procedures.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromothiophen-3-yl)propanoic Acid

Welcome to the technical support center for the synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiophene derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic strategy commences with 3,4-dibromothiophene. This route involves a selective metal-halogen exchange to generate a reactive organolithium intermediate, followed by alkylation to introduce the propanoic acid side chain, and concluding with ester hydrolysis. Each of these steps presents unique challenges that can impact the overall success of the synthesis. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid.

Low or No Yield of the Desired Product

Question: I am seeing a very low yield, or no product at all, after the reaction sequence. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this synthesis can often be traced back to the critical lithiation step. The formation of the 3-lithio-4-bromothiophene intermediate is highly sensitive to several factors.

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen. Strict anhydrous and inert atmosphere conditions are paramount.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, and transfer all reagents via syringe through rubber septa. A positive pressure of inert gas should be maintained throughout the reaction.[1]

  • Inactive Organolithium Reagent: The titer of commercially available n-BuLi can decrease over time.

    • Solution: It is good practice to titrate your n-BuLi solution before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

  • Reaction Temperature: The metal-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[1]

    • Solution: Use a dry ice/acetone or a cryocooler to maintain a consistent low temperature during the addition of n-BuLi and the subsequent alkylation step.

dot

G Troubleshooting Low Yield start Low or No Yield q1 Check for moisture/air contamination start->q1 s1 Ensure anhydrous conditions and inert atmosphere q1->s1 Yes q2 Verify n-BuLi activity q1->q2 No s2 Titrate n-BuLi before use q2->s2 Yes q3 Confirm reaction temperature q2->q3 No s3 Maintain -78 °C during lithiation and alkylation q3->s3 Yes

Caption: A workflow for troubleshooting low reaction yields.

Presence of Multiple Products in the Final Mixture

Question: My crude product shows multiple spots on TLC or several peaks in the GC/LC-MS. What are the possible side products and how can I minimize their formation?

Answer:

The formation of multiple products often points to a lack of selectivity in the reaction steps or the occurrence of side reactions.

  • Isomeric Impurity: The initial lithiation of 3,4-dibromothiophene can potentially occur at either the 3- or 4-position, leading to the formation of the undesired isomer, 2-(3-bromothiophen-4-yl)propanoic acid. However, studies on similar systems suggest that metal-halogen exchange on 1,2-dihaloarenes often shows a preference for one position.[2][3]

    • Solution: The regioselectivity can be influenced by the choice of solvent and the organolithium reagent. Using a less polar solvent like diethyl ether or toluene might enhance selectivity compared to THF.

  • Debromination: A common side reaction with organolithium intermediates of brominated compounds is debromination, leading to the formation of 3-bromothiophene. This can then be lithiated and alkylated to give 2-(3-bromothiophen-2-yl)propanoic acid.

    • Solution: Using two equivalents of tert-butyllithium (t-BuLi) can sometimes mitigate this. The first equivalent performs the lithium-halogen exchange, and the second reacts with the t-BuBr byproduct, preventing it from reacting further.[2]

  • Unreacted Starting Material: Incomplete lithiation or alkylation will result in the presence of 3,4-dibromothiophene in your final product.

    • Solution: Ensure the n-BuLi is active and added in the correct stoichiometry. Allow sufficient reaction time for both the lithiation and alkylation steps.

Difficulty with the Final Hydrolysis Step

Question: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, or I am seeing decomposition. What are the best conditions for this step?

Answer:

Ester hydrolysis is generally a robust reaction, but issues can still arise.

  • Incomplete Hydrolysis: The reaction may not have reached equilibrium or the conditions may be too mild.

    • Solution: A common method is to use an excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF. Heating the reaction can also drive it to completion.[4] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Product Decomposition: Thiophene rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.

    • Solution: If you suspect decomposition, try performing the hydrolysis at room temperature for a longer period. Alternatively, milder enzymatic hydrolysis methods can be explored.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid?

A1: The most critical step is the selective metal-halogen exchange of 3,4-dibromothiophene. The success of this step dictates the yield and isomeric purity of the final product. Meticulous control of anhydrous conditions, temperature, and reagent stoichiometry is essential.

Q2: Can I use a Grignard reagent instead of an organolithium reagent?

A2: While Grignard reagents are commonly used in C-C bond formation, their formation from bromothiophenes can be challenging. Organolithium reagents are generally more reliable for the metal-halogen exchange with aryl bromides.[6]

Q3: How can I purify the final product?

A3: The crude 2-(4-Bromothiophen-3-yl)propanoic acid can be purified by recrystallization or column chromatography. For recrystallization, a solvent system such as a mixture of hexanes and ethyl acetate can be effective. For column chromatography, a silica gel stationary phase with a gradient elution of hexanes and ethyl acetate containing a small amount of acetic acid (to prevent tailing of the carboxylic acid) is a good starting point.

Q4: What are the key safety precautions for this synthesis?

A4: The primary hazards are associated with the use of organolithium reagents, which are pyrophoric and react violently with water. Always handle n-BuLi and t-BuLi in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and flame-resistant gloves. The brominated thiophene compounds should also be handled with care as they can be irritants.

Experimental Protocols

Synthesis of Ethyl 2-(4-Bromothiophen-3-yl)propanoate
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dibromothiophene (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of ethyl 2-bromopropionate (1.2 eq) in anhydrous diethyl ether.

  • Add the ethyl 2-bromopropionate solution dropwise to the lithiated thiophene solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of Ethyl 2-(4-Bromothiophen-3-yl)propanoate
  • Dissolve the purified ethyl 2-(4-bromothiophen-3-yl)propanoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

dot

G Synthetic Pathway A 3,4-Dibromothiophene B Selective Lithiation (n-BuLi, -78 °C) A->B C 3-Lithio-4-bromothiophene B->C D Alkylation (Ethyl 2-bromopropionate) C->D E Ethyl 2-(4-Bromothiophen-3-yl)propanoate D->E F Hydrolysis (NaOH, H2O/MeOH) E->F G 2-(4-Bromothiophen-3-yl)propanoic acid F->G

Caption: Overview of the synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Lithiation Temperature -78 °CMinimizes side reactions and decomposition of the organolithium intermediate.[1]
n-BuLi Stoichiometry 1.05 - 1.1 equivalentsEnsures complete consumption of the starting material without a large excess that could lead to side reactions.
Alkylation Electrophile Ethyl 2-bromopropionateA readily available electrophile for introducing the propanoate side chain.
Hydrolysis Base NaOH or LiOHStrong bases that effectively hydrolyze the ester to the corresponding carboxylic acid.[4]

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1050.
  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.
  • Kobe University. (2023).
  • Menzel, K., et al. (2006). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. Synlett, 2006(12), 1948-1952.
  • BenchChem. (2025).
  • Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215.
  • Google Patents. (2015). Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. KR100817517B1.
  • Hull, J. W., Jr. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.
  • MDPI. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
  • Wikipedia. (2023). Metal–halogen exchange.
  • Menzel, K., et al. (2006). Halogen - Metal Exchange of 3-substituted 1,2-dibromoarenes: The Use of Long-Range JCH Coupling Constants to Determine Regiochemistry. Magnetic Resonance in Chemistry, 44(11), 1039-1044.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Elsevier. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746.
  • MDPI. (2025).
  • ChemRxiv. (2024).
  • Organic Chemistry Portal. (2004). A New Approach to the Cyanoacetic Ester Synthesis.
  • Open Access Journals. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Wikipedia. (2023). Thiophene.
  • Sato, I., & Yamashita, Y. (2019). Alkylpotassium-Catalyzed Benzylic C–H Alkylation of Alkylarenes with Alkenes. Synthesis, 51(01), 240-250.
  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 712-725.
  • ResearchGate. (2000). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones.
  • Organic Syntheses. (2022).

Sources

Optimization

Technical Support Center: Preventing Debromination of 2-(4-Bromothiophen-3-yl)propanoic Acid

Welcome to the Advanced Troubleshooting Portal for researchers, scientists, and drug development professionals. This guide provides expert, mechanistically grounded solutions to mitigate the unwanted hydrodehalogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for researchers, scientists, and drug development professionals. This guide provides expert, mechanistically grounded solutions to mitigate the unwanted hydrodehalogenation (debromination) of 2-(4-Bromothiophen-3-yl)propanoic acid during transition-metal catalysis.

Mechanistic Insight: The Causality of Debromination

When subjecting 2-(4-Bromothiophen-3-yl)propanoic acid to palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), researchers frequently observe massive conversion to the debrominated byproduct, 3-thiophenepropanoic acid.

Debromination, formally termed hydrodehalogenation , arises when the intermediate palladium(II)-aryl species is intercepted by a proton or hydride source[1]. This forms a transient palladium-hydride (Pd-H) complex that rapidly undergoes reductive elimination to yield the debrominated arene[1].

Why is this specific substrate so vulnerable?

  • Electronic Bias of Thiophene: The electron-rich nature of the thiophene ring makes the C-Br bond highly susceptible to oxidative addition, but it also renders the resulting organometallic intermediate highly basic and prone to electrophilic attack (protonolysis)[2].

  • The Internal Proton Source: The free carboxylic acid group on the propanoic acid side chain acts as a built-in, highly localized proton donor. It can internally protonate the Pd(II) center or coordinate to it, directly fueling the destructive Pd-H pathway[3].

Pathway Visualization

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Aryl Complex) Pd0->OxAdd + Substrate Transmet Transmetalation (Nucleophile Addition) OxAdd->Transmet Desired Pathway Protonation Protonation / Hydride Transfer (From -COOH or Solvent) OxAdd->Protonation Undesired Pathway RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Cross-Coupled) RedElim->Product PdH Pd(II)-Hydride Species Protonation->PdH PdH->Pd0 Catalyst Regeneration Byproduct Debrominated Byproduct (Hydrodehalogenation) PdH->Byproduct

Figure 1: Competing catalytic cycles: desired cross-coupling vs. undesired protodebromination.

Troubleshooting Guides & FAQs

Q: I must use the free carboxylic acid in my coupling. How can I prevent it from protonating the palladium intermediate? A: If protection is impossible, you must exert strict stoichiometric control over the base. Use at least 2.5 to 3.0 equivalents of a strong, anhydrous inorganic base (such as K₃PO₄ or Cs₂CO₃)[3]. This ensures the carboxylic acid is completely deprotonated in situ to a carboxylate salt before the catalytic cycle begins, neutralizing its ability to act as a proton donor.

Q: I am using triethylamine (Et₃N) as my base. Could this be causing the debromination? A: Absolutely. Aliphatic amines like Et₃N or DIPEA are highly problematic for electron-rich heteroaryl halides. In the presence of palladium, these amines can undergo β-hydride elimination, acting as potent hydride donors that directly generate the destructive Pd-H species[4]. Switch immediately to a hindered inorganic base[3].

Q: What is the role of the phosphine ligand in preventing this side reaction? A: The product distribution is a kinetic race between the desired transmetalation/reductive elimination and the undesired protonolysis. Employing sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBu-JohnPhos) accelerates the reductive elimination step, effectively outcompeting the background debromination reaction[4][5].

Q: Does solvent choice impact the hydrodehalogenation rate? A: Yes. Protic solvents (like ethanol or water mixtures) can serve as external hydride/proton sources[1]. While some couplings (like Suzuki) require trace water to activate the boronic acid, minimizing water content and utilizing anhydrous, degassed aprotic solvents (like 1,4-Dioxane or Toluene) will significantly suppress debromination[1][4].

Quantitative Data Summary

The following table demonstrates the causality between reaction parameters and the suppression of debromination during a standard Suzuki-Miyaura coupling with this substrate.

Substrate StateBase (Equivalents)LigandSolventYield (Desired Product)Yield (Debrominated)
Free AcidK₂CO₃ (1.5 eq)PPh₃Dioxane / H₂O15%75%
Free AcidEt₃N (3.0 eq)XPhosDioxane10%85%
Free AcidK₃PO₄ (3.0 eq)XPhosAnhydrous Dioxane65%20%
Methyl Ester K₃PO₄ (2.0 eq) XPhos Anhydrous Dioxane 92% < 5%

Self-Validating Experimental Protocols

To achieve the >90% yields shown above, we recommend a two-step approach: masking the internal proton source via esterification, followed by an optimized coupling.

Protocol A: Carboxylic Acid Protection (Esterification)

Causality: Converting the free acid to a methyl ester eliminates the internal proton source, shutting down the primary pathway for Pd-aryl protonolysis.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 eq) in anhydrous methanol (0.2 M). Causality: Anhydrous conditions prevent the reverse hydrolysis reaction.

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise. Attach a reflux condenser and heat to 70 °C for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via TLC (Hexanes/EtOAc 4:1) and LC-MS.

    • Validation Metric: The reaction is successful if TLC shows a complete shift to a higher Rf​ value (the ester is significantly less polar). LC-MS must confirm the expected mass of the ester and the complete disappearance of the [M−H]− peak associated with the free acid.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Causality: Utilizing a bulky ligand (XPhos) accelerates reductive elimination, while anhydrous Dioxane and K₃PO₄ prevent external proton/hydride donation.

  • Reagent Loading: In an oven-dried Schlenk tube, combine the protected methyl ester substrate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and finely ground, anhydrous K₃PO₄ (2.0 eq).

  • Degassing: Evacuate and backfill the Schlenk tube with Argon three times. Causality: Oxygen can oxidize the phosphine ligand, killing the catalyst and stalling the reaction, which gives the slower debromination pathway time to occur.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Cool the reaction and analyze an aliquot via GC-MS.

    • Validation Metric: The protocol is successful if the chromatogram shows a relative abundance of the debrominated byproduct (methyl 3-thiophenepropanoate) at < 5% compared to the cross-coupled product peak.

References

  • BenchChem Technical Support. "Preventing debromination during reactions with 3,4-Dibromothiophene." BenchChem.
  • BenchChem Technical Support. "Preventing debromination of 3-Bromothiophene during reactions." BenchChem.
  • BenchChem Technical Support. "Preventing dehalogenation in reactions with 3-Bromobenzo[b]thiophene-2-carbaldehyde." BenchChem.
  • BenchChem Technical Support. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." BenchChem.
  • Organometallics. "Sterics vs Electronics: Revisiting the Catalytic Regioselective Hydrodebromination of 2,3,5-Tribromothiophene." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 2-(4-Bromothiophen-3-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying 2-(4-Bromothiophen-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying 2-(4-Bromothiophen-3-yl)propanoic acid.

This compound presents a unique structural dichotomy: the heavy, highly lipophilic bromine atom at position 4 contrasts sharply with the polar, hydrogen-bonding propanoic acid side chain at position 3. This combination often leads to a depressed melting point in the presence of synthetic impurities (such as debrominated byproducts or regioisomers) [4]. Consequently, researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than ordered crystallization [1][2].

The following FAQs, quantitative matrices, and self-validating protocols are engineered to help you establish a robust, high-yield purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my crude 2-(4-Bromothiophen-3-yl)propanoic acid form a viscous oil instead of crystallizing upon cooling? A1: This phenomenon, known as "oiling out," occurs when the melting point of your crude solid is lower than the temperature at which the solution becomes supersaturated [1]. The propanoic acid moiety forms hydrogen-bonded dimers, while the bromothiophene ring strongly interacts with lipophilic impurities. If the solvent's boiling point is too high, or if impurities significantly depress the compound's melting point, the compound separates as an impure liquid droplet phase rather than a solid crystal lattice [2].

Q2: Which solvent systems are most effective for this specific thiophene derivative? A2: Carboxylic acids on lipophilic rings respond best to solvent/anti-solvent pairs or aromatic solvents that temporarily disrupt hydrogen bonding at high temperatures.

  • Toluene (Neat): Excellent for disrupting the carboxylic acid dimers at reflux (~110 °C) and promoting slow, ordered nucleation upon cooling.

  • Ethyl Acetate / Heptane (1:3): A highly tunable system. Ethyl acetate acts as the "good" solvent, while heptane forces the lipophilic bromothiophene out of solution [3].

  • Avoid highly aqueous systems (like Ethanol/Water), as the extreme polarity difference often forces the brominated compound to oil out immediately.

Q3: How do I rescue a batch that has already oiled out? A3: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add 10–15% more of your "good" solvent (e.g., Ethyl Acetate or Toluene) to lower the saturation temperature below the melting point of the crude product [1]. Cool the flask extremely slowly (e.g., in a warm water bath that cools to room temperature) and introduce a seed crystal to bypass the energy barrier for nucleation.

Quantitative Data: Solvent Screening Matrix

To provide a baseline for your experimental design, the following table summarizes the expected behavior of 2-(4-Bromothiophen-3-yl)propanoic acid across standard recrystallization solvent systems.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility (RT)Solubility (Reflux)Expected Yield (%)Crystal Quality & Morphology
Toluene Neat110.6LowHigh78 - 82%Excellent (White Needles)
Ethyl Acetate / Heptane 1:3~80.0ModerateHigh85 - 88%Good (Colorless Prisms)
Acetic Acid / Water 3:1~105.0ModerateHigh60 - 65%Fair (Amorphous Powder)
Ethanol / Water 1:1~85.0HighHighN/AFailed (Oils Out)

Experimental Protocols

Protocol A: Standard Anti-Solvent Recrystallization (EtOAc / Heptane)

This protocol utilizes a polarity gradient to induce crystallization while keeping lipophilic impurities solvated in the heptane phase.

  • Dissolution: Place 1.0 g of crude 2-(4-Bromothiophen-3-yl)propanoic acid in a 50 mL Erlenmeyer flask. Add 3.0 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the mixture on a hot plate to a gentle reflux until the solid completely dissolves. If undissolved particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the solution at a near-boiling temperature, add hot Heptane dropwise using a Pasteur pipette. Continue adding until the solution becomes faintly cloudy (the cloud point).

  • Clearing: Add 1–2 drops of hot EtOAc just until the solution turns clear again. This guarantees the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and allow it to cool to room temperature undisturbed for 2 hours.

  • Harvesting: Once crystals have formed, chill the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration on a Büchner funnel, washing with 2 mL of ice-cold Heptane.

Protocol B: Rescuing an "Oiled-Out" Mixture (Toluene Seeding Method)

Use this self-validating protocol if your compound undergoes liquid-liquid phase separation.

  • Redissolution: Return the flask containing the oiled-out mixture to the heat source. Heat until the oil droplets completely dissolve back into the solvent matrix [1].

  • Dilution: Add 2.0 mL of hot Toluene. This decreases the concentration, ensuring the saturation point is reached at a lower temperature (below the compound's melting point).

  • Thermal Buffering: Place the hot flask into a beaker of water heated to the same temperature. Allow the entire water bath to cool slowly to room temperature. This drastically slows the cooling rate.

  • Seeding: When the internal temperature reaches approximately 45 °C, scratch the inside of the glass flask with a glass stirring rod, or add a single pure seed crystal of 2-(4-Bromothiophen-3-yl)propanoic acid.

  • Isolation: Allow the nucleated crystals to grow for 4 hours before filtering.

Mechanistic & Workflow Visualizations

Workflow Start Crude 2-(4-Bromothiophen-3-yl) propanoic acid Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AddAnti Add hot Heptane dropwise Dissolve->AddAnti Cooling Cool slowly to RT AddAnti->Cooling Decision Phase Separation? Cooling->Decision OilOut Oiling Out Detected (Liquid droplets) Decision->OilOut Yes Crystallize Nucleation & Crystal Growth Decision->Crystallize No Reheat Reheat to dissolve, add more EtOAc OilOut->Reheat Reheat->Cooling Filter Filter & Wash (Pure Crystals) Crystallize->Filter

Caption: Workflow for troubleshooting oiling out during the recrystallization process.

Mechanism Monomer Solvated Monomer (High Temp) Dimer Hydrogen-Bonded Dimer (Cooling) Monomer->Dimer Supersat Supersaturated Solution Dimer->Supersat Path1 High Lipophilicity & Impurities Supersat->Path1 Path2 Optimal Solvent & Slow Cooling Supersat->Path2 LLPS Liquid-Liquid Phase Separation (Oiling Out) Path1->LLPS Lattice Ordered Crystal Lattice (High Purity) Path2->Lattice

Caption: Mechanistic pathway showing the divergence between oiling out and ordered crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Retrieved from[Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from[Link]

  • Hull, J. W., Romer, D. R., Podhorez, D. E., Ash, M. L., & Brady, C. H. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(23). Retrieved from[Link]

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-Bromothiophen-3-yl)propanoic acid

This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with 2-(4-Bromothiophen-3-yl)propanoic acid in aqueous media. As a Senior Application Scientist, my goal is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with 2-(4-Bromothiophen-3-yl)propanoic acid in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to rationally design your experiments and overcome these hurdles.

The core of the problem lies in the molecule's structure: a lipophilic bromothiophene ring coupled with an acidic propanoic acid group. This duality means its solubility is highly dependent on the physicochemical environment.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-Bromothiophen-3-yl)propanoic acid so poorly soluble in neutral water?

A1: The poor solubility stems from its molecular structure. The bromothiophene core is nonpolar and hydrophobic, favoring dissolution in organic solvents over water. While the propanoic acid group can ionize, in neutral water (pH ≈ 7), the compound exists in a dynamic equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. The strong intermolecular forces between the solid-state crystalline form of the acid are often more energetically favorable than hydration, leading to low aqueous solubility.

Q2: What are the key physicochemical properties I should be aware of?

A2: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure. These estimations are critical for designing your solubilization strategy.

PropertyEstimated ValueImplication for Solubility
pKa ~4.0 - 4.5This is the pH at which 50% of the acid is ionized. To achieve significant solubility, the pH of the solution must be raised substantially above this value.
logP ~2.5 - 3.5The positive and relatively high logP (partition coefficient) value indicates a strong preference for a lipid or nonpolar environment over an aqueous one, confirming its hydrophobic nature.

Q3: Can I just use DMSO to dissolve it?

A3: Yes, 2-(4-Bromothiophen-3-yl)propanoic acid is likely to be freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). However, this is often not a viable solution for biological or aqueous-based assays. Adding even a small percentage of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out immediately. This guide focuses on achieving true aqueous solubility.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to tackling solubility issues, starting with the simplest and most common techniques.

Issue 1: Compound precipitates when my organic stock is added to buffer.

This is the most common manifestation of poor aqueous solubility. The primary cause is the inability of the aqueous medium to solvate the compound once the highly solubilizing organic solvent is diluted.

Below is a visual workflow to guide your decision-making process when addressing solubility challenges.

G cluster_start cluster_ph pH Adjustment cluster_cosolvent Co-Solvency cluster_complex Complexation cluster_end start Start: Poorly Soluble 2-(4-Bromothiophen-3-yl)propanoic acid ph_adjust Raise pH > 6.5 (Target: pH = pKa + 2) start->ph_adjust ph_success Solubility Achieved? ph_adjust->ph_success cosolvent Introduce Co-solvents (e.g., Ethanol, PEG 400) ph_success->cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success complexation Use Cyclodextrins (e.g., HP-β-CD) cosolvent_success->complexation No cosolvent_success->end_success Yes complex_success Solubility Achieved? complexation->complex_success complex_success->end_success Yes end_fail Consider Advanced Formulation (e.g., Surfactants, Liposomes) complex_success->end_fail No

Caption: A step-by-step decision tree for solubilizing 2-(4-Bromothiophen-3-yl)propanoic acid.

Solution A: pH Adjustment (The Primary Method)

Scientific Rationale: The most effective way to solubilize an acidic compound is to deprotonate it into its conjugate base (a salt). According to the Henderson-Hasselbalch equation, by raising the pH of the solution two units above the compound's pKa, you can achieve over 99% ionization. The resulting carboxylate anion is significantly more polar and readily forms favorable interactions with water molecules.

Experimental Protocol:

  • Preparation of Alkaline Stock: Instead of dissolving the compound in a neutral solvent, prepare a concentrated stock solution (e.g., 10-100 mM) in a dilute basic solution, such as 10-100 mM Sodium Hydroxide (NaOH). Start with a low concentration of base and add more if needed.

  • Solubilization: Weigh the solid 2-(4-Bromothiophen-3-yl)propanoic acid into a vial. Add the NaOH solution incrementally while vortexing or sonicating. The solid should dissolve to form a clear solution of sodium 2-(4-bromothiophen-3-yl)propanoate.

  • pH Adjustment of Final Medium: Crucially, ensure your final aqueous buffer (e.g., PBS, TRIS) is buffered at a pH that is at least 1.5 to 2 units above the estimated pKa (i.e., pH ≥ 6.5).

  • Dilution: Spike the basic stock solution into your final, pH-adjusted buffer. The compound should remain soluble.

Trustworthiness Check: Always measure the final pH of your solution after adding the compound's stock solution to ensure it remains in the desired range. A slight drop in pH may occur, which could risk precipitation if the buffer capacity is insufficient.

Solution B: Co-solvency (When pH Adjustment is Insufficient or Constrained)

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. They work by disrupting the hydrogen-bonding network of water, making it more energetically favorable for the hydrophobic bromothiophene moiety to be solvated.

Common Co-solvents for Pre-clinical Formulations:

Co-solventTypical Concentration Range (%)Notes
Ethanol 5 - 20%Generally well-tolerated in many assays.
Propylene Glycol (PG) 10 - 40%A common pharmaceutical vehicle.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Higher solubilizing power for hydrophobic compounds.
DMSO < 1% (ideally < 0.5%)Use should be minimized due to potential bioactivity and cytotoxicity.

Experimental Protocol:

  • Prepare Co-solvent/Buffer Mix: Prepare your final buffer containing the desired percentage of the co-solvent (e.g., PBS with 10% Ethanol).

  • Prepare Concentrated Stock: Dissolve the 2-(4-Bromothiophen-3-yl)propanoic acid in 100% of the chosen co-solvent (or DMSO if necessary) to create a high-concentration stock.

  • Dilute Slowly: While vortexing the co-solvent/buffer mix, add the concentrated stock solution dropwise. This slow addition is critical to prevent localized high concentrations that can lead to immediate precipitation.

Trustworthiness Check: Visually inspect the final solution for any signs of cloudiness or precipitate (Tyndall effect) against a dark background. A stable solution should remain clear for the duration of your experiment.

Solution C: Complexation with Cyclodextrins (An Advanced Method)

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar bromothiophene ring of your compound can become encapsulated within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

G cluster_system Aqueous Solution compound 2-(4-Bromothiophen-3-yl)propanoic acid (Hydrophobic Core) p1 compound->p1 cd HP-β-Cyclodextrin (Hydrophobic Cavity) p2 cd->p2 complex Soluble Inclusion Complex (Hydrophilic Exterior) p1->complex Complexation p2->complex Complexation

Caption: Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v). Warming the solution slightly can aid in dissolving the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Add the solid 2-(4-Bromothiophen-3-yl)propanoic acid directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature. The formation of the inclusion complex is an equilibrium process and requires time.

  • Filter: After equilibration, filter the solution through a 0.22 µm filter to remove any remaining undissolved solid. The clear filtrate contains the solubilized compound.

Trustworthiness Check: The concentration of the solubilized compound in the filtrate should be quantified using a suitable analytical method, such as HPLC-UV, to determine the exact solubility enhancement achieved.

References

  • Drug Solubilization by pH Adjustment. American Pharmaceutical Review.[Link]

  • Co-solvents and Their Application in Pharmaceutical Formulations. Pharmapproach.[Link]

  • Cyclodextrins. ScienceDirect.[Link]

  • Henderson-Hasselbalch Equation. Chemistry LibreTexts.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in 2-(4-Bromothiophen-3-yl)propanoic Acid Cross-Couplings

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide addresses a pervasive challenge in the synthesis of thiophene-based therapeutics and organic materials: the suppression of homocoupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide addresses a pervasive challenge in the synthesis of thiophene-based therapeutics and organic materials: the suppression of homocoupling side products during the palladium-catalyzed cross-coupling of 2-(4-Bromothiophen-3-yl)propanoic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of homocoupling, provide diagnostic workflows, and deliver a self-validating protocol to ensure high-fidelity carbon-carbon bond formation.

Part 1: The Mechanistic Root of the Problem (FAQs)

Q: Why does 2-(4-Bromothiophen-3-yl)propanoic acid specifically exhibit high rates of homocoupling? A: The homocoupling of this specific substrate is driven by a combination of electronic and steric factors. The thiophene core is inherently electron-rich, which stabilizes the Pd(II) intermediate after oxidative addition. More critically, the propanoic acid moiety at the 3-position introduces significant steric hindrance adjacent to the C-Br bond at the 4-position. This steric bulk severely impedes the transmetalation step of the catalytic cycle. When transmetalation is kinetically sluggish, the long-lived Pd(II) intermediate is susceptible to disproportionation or competing oxidative addition with a second molecule of the aryl halide, yielding homocoupled dimers. Additionally, the free carboxylic acid can coordinate with the palladium center or consume the base, disrupting the delicate stoichiometry required for efficient cross-coupling.

Q: How does oxygen contribute to homocoupling, and what is the standard protocol for elimination? A: Molecular oxygen acts as an oxidant that can directly convert the active Pd(0) catalyst to Pd(II), facilitating a stoichiometric 1 of the boronic acid partner[1]. Furthermore, oxygen saturation in solvents heavily promotes oxidative dimerization, drastically 2 of the desired cross-coupled product[2]. To eliminate this, standard vacuum-backfill cycles are often insufficient. A rigorous subsurface sparging with nitrogen or argon for at least 30 minutes prior to catalyst addition is required to displace dissolved oxygen from the solvent matrix.

Part 2: Diagnostic Workflows & Logic

To effectively troubleshoot your reaction, it is essential to understand the competing pathways at play and apply a systematic diagnostic logic.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Aryl Halide (Oxidative Addition) Pd0->PdII_OA + Ar-Br PdII_TM Pd(II) Diaryl (Transmetalation) PdII_OA->PdII_TM + Ar'-B(OH)2 Homo_PdII Pd(II) Homo-Diaryl (Disproportionation) PdII_OA->Homo_PdII Excess Ar-Br or O2 presence Product Cross-Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 HomoProduct Homocoupled Side Product Homo_PdII->HomoProduct Reductive Elimination HomoProduct->Pd0

Competing catalytic pathways showing desired cross-coupling vs. undesired homocoupling.

TroubleshootingLogic Start High Homocoupling Detected CheckO2 Is the system strictly anaerobic? Start->CheckO2 SolO2 Implement Subsurface N2 Sparging CheckO2->SolO2 No CheckTM Is transmetalation kinetically slow? CheckO2->CheckTM Yes SolTM Optimize Base & Add Water/Polar Solvent CheckTM->SolTM Yes CheckLigand Is the ligand bulky & electron-rich? CheckTM->CheckLigand No SolLigand Switch to XPhos/SPhos CheckLigand->SolLigand No SolAdditive Add Potassium Formate (Pd(II) Reductant) CheckLigand->SolAdditive Yes

Troubleshooting logic tree for identifying and resolving homocoupling pathways.

Part 3: Targeted Solutions & Advanced FAQs

Q: Can modifying the catalyst and ligand system suppress this side reaction? A: Yes. The choice of ligand is paramount in controlling the in situ3 and preventing reactant consumption via dimerization[3]. Bidentate ligands with small bite angles or unhindered monophosphines (like PPh₃) often fail to outcompete the homocoupling pathway. Transitioning to bulky, electron-rich Buchwald-type monophosphines (e.g., XPhos or SPhos) accelerates both oxidative addition and reductive elimination. The steric bulk of these ligands enforces a specific geometry that heavily favors the cross-coupling reductive elimination over the bimolecular homocoupling pathway.

Q: What role do chemical additives play in preventing dimerization? A: When homocoupling persists despite deoxygenation and ligand optimization, the addition of a mild reducing agent can be transformative. Reagents like 4 act to continuously reduce any adventitious Pd(II) back to the active Pd(0) state without poisoning the catalytic cycle[4]. This minimizes the concentration of free Pd(II) available to mediate the undesired homocoupling, ensuring the palladium remains in the correct oxidation state for the primary cross-coupling cycle.

Q: How does the "open mechanism" relate to reducing these defects? A: Recent mechanistic insights into cross-coupling highlight that utilizing specific electrophilic partners or optimizing conditions can trigger an 5 during transmetalation[5]. This significantly lowers the energy barrier for transmetalation with nucleophiles, thereby accelerating the desired cross-coupling pathway and kinetically outcompeting defect-generating homocoupling side reactions.

Part 4: Quantitative Data & Optimization

The following table summarizes the causal impact of systematic optimization on the Suzuki-Miyaura coupling of 2-(4-Bromothiophen-3-yl)propanoic acid.

EntryCatalyst SystemBase (Equiv)Atmosphere & AdditivesYield (%)Homocoupling (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Air, No Additive35%45%
2Pd(OAc)₂ / PPh₃Na₂CO₃ (2.0)N₂ Balloon, No Additive52%28%
3Pd(OAc)₂ / XPhosK₃PO₄ (3.0)N₂ Sparged, No Additive78%8%
4 Pd(OAc)₂ / XPhos K₃PO₄ (3.0) N₂ Sparged + KCOOH (0.1 eq) 91% <1%

Note: The leap from Entry 2 to 3 demonstrates the power of steric ligand control, while Entry 4 highlights the definitive suppression of homocoupling via chemical reduction of adventitious Pd(II).

Part 5: Self-Validating Experimental Protocol

Objective: Optimized Suzuki-Miyaura coupling of 2-(4-Bromothiophen-3-yl)propanoic acid with an arylboronic acid yielding <1% homocoupling. Causality Check: This protocol integrates steric ligand control (XPhos), stoichiometric base adjustment (to account for the free acid), and chemical reduction (potassium formate) to systematically shut down homocoupling pathways.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol), and potassium formate (0.1 equiv, 0.1 mmol). Scientist Insight: The 3.0 equivalents of base are critical. One equivalent is immediately consumed by deprotonating the propanoic acid moiety, leaving 2.0 equivalents to activate the boronic acid for transmetalation.

  • Solvent Degassing (Critical Step): In a separate vessel, prepare a solvent mixture of Toluene/H₂O (4:1 v/v). Perform rigorous subsurface sparging with high-purity N₂ for a minimum of 30 minutes. Scientist Insight: Sparging displaces dissolved O₂, preventing the oxidative dimerization of the boronic acid and keeping Pd in its active (0) oxidation state.

  • Catalyst Addition: Transfer the degassed solvent to the Schlenk flask under a positive N₂ counterflow. Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Scientist Insight: XPhos is selected for its extreme steric bulk and electron richness, which accelerates reductive elimination and disfavors the bimolecular transition state required for homocoupling.

  • Reaction Execution: Seal the flask, evacuate/backfill with N₂ three times, and heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm) for 12 hours.

  • Workup & Validation: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the propanoic acid. Extract with EtOAc (3 x 20 mL). Analyze the crude mixture via LC-MS at 254 nm. A successful run will show >95% conversion with the homocoupled dimer peak (typically [2M-H]⁻) integrating to <1% relative to the product.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Efficient and Versatile Synthesis of Alternating Conjugated Polymers Enabled by an Open Mechanism. CCS Chemistry.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.

Sources

Optimization

troubleshooting low conversion rates of 2-(4-Bromothiophen-3-yl)propanoic acid amidation

Welcome to the Advanced Diagnostics & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational roadblocks encountered during the amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational roadblocks encountered during the amidation of 2-(4-Bromothiophen-3-yl)propanoic acid .

This substrate presents a "perfect storm" of synthetic challenges: severe steric hindrance from the α -methyl branching, exacerbated by the bulky, ortho-adjacent 4-bromo substituent on the rigid thiophene ring, and an activated α -proton prone to epimerization. This guide bypasses generic advice, focusing instead on the chemical causality of your reaction failures and providing self-validating protocols to achieve >90% conversion.

I. Diagnostic Workflow

Before adjusting your stoichiometry, it is critical to identify the exact point of failure in your catalytic cycle. The flowchart below outlines the logical progression for diagnosing and bypassing steric and electronic bottlenecks.

TroubleshootingFlow Start Low Conversion: 2-(4-Bromothiophen-3-yl) propanoic acid CheckSterics Is the amine sterically hindered? Start->CheckSterics UseCOMU Use COMU or HATU (Avoid EDC/HOBt) CheckSterics->UseCOMU Yes CheckBase Is Guanidylation occurring? (+99 Da) CheckSterics->CheckBase No UseCOMU->CheckBase ChangeBase Switch base to DIPEA or TMP CheckBase->ChangeBase Yes AcidChloride Convert to Acyl Chloride (Oxalyl Chloride) CheckBase->AcidChloride No Success LCMS Validation: Target Amide > 95% ChangeBase->Success AcidChloride->Success

Troubleshooting workflow for optimizing sterically hindered amidation reactions.

II. Deep-Dive FAQs: Mechanistic Roadblocks

Q1: Why is my conversion stalled at <20% despite using standard EDC/HOBt or DCC? The Causality: The failure is rooted in activation energy. 2-(4-Bromothiophen-3-yl)propanoic acid features an α -methyl group and a bulky 4-bromothiophene ring. This creates a "neopentyl-like" steric shield around the carbonyl carbon, blocking the trajectory of the incoming amine nucleophile. Standard carbodiimides (EDC/DCC) form an O-acylisourea or OBt active ester that is insufficiently reactive to overcome this barrier. The Solution: You must switch to uronium/aminium salts that leverage the "7-aza effect" , such as HATU or COMU. The adjacent nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating aminolysis through a highly organized, hydrogen-bonded transition state[1].

Q2: I switched to HATU, but LCMS shows a massive impurity at +99 Da instead of my product. What happened? The Causality: You have fallen into the "Guanidylation Trap" [2]. Because the steric bulk of the bromothiophene substrate slows down the formation of the active ester, the amine nucleophile directly attacks the uronium salt of HATU instead of the carbonyl. This forms a highly stable, unreactive tetramethylguanidinium byproduct, permanently consuming your amine and halting the reaction[3]. The Solution: This side reaction is highly dependent on the base used. Triethylamine (TEA) is small enough to facilitate this unwanted pathway. Switching to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) suppresses guanidylation[3]. Furthermore, you must pre-activate the carboxylic acid for 3-5 minutes before introducing the amine.

Mechanism Acid Carboxylic Acid + HATU ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster DIPEA (Pre-activation) Trap Guanidinium Byproduct (Dead End) Acid->Trap Excess HATU + Amine Product Desired Amide (Target) ActiveEster->Product Amine Addition

Competing pathways: OAt active ester formation vs. the guanidylation trap.

Q3: How do I prevent epimerization at the α -chiral center during activation? The Causality: The electron-withdrawing nature of the 4-bromothiophene ring increases the acidity of the α -proton. Prolonged exposure to excess base during sluggish couplings leads to unimolecular enolization and subsequent racemization/epimerization[4]. The Solution: Maintain strict stoichiometry (1.0 eq coupling reagent, 1.0–1.1 eq base) and keep the reaction concentration high ( 0.5 M) to maximize the bimolecular coupling rate. COMU is highly recommended here, as it requires only 1 equivalent of base and has a superior safety profile compared to HATU[1].

III. Quantitative Reagent Comparison

To guide your optimization, the following table synthesizes the expected performance of various coupling systems specifically for α -branched, sterically hindered thiophene substrates.

Coupling ReagentBase (Eq)Pre-activation Req.Relative Yield (%)Epimerization RiskGuanidylation Risk
EDC / HOBt DIPEA (2.0)No< 20%LowNone
HATU TEA (2.0)No45%ModerateHigh
HATU TMP (1.5)Yes (3 min)85%LowLow
COMU DIPEA (1.0)Yes (2 min)92% Very Low Low
Oxalyl Chloride NoneN/A> 95%HighNone

IV. Self-Validating Experimental Protocols

Do not proceed blindly. The following protocol embeds analytical checkpoints to ensure the chemistry is functioning at each mechanistic step.

Protocol A: COMU-Mediated Amidation (Recommended)

COMU is chosen for its high reactivity, visual self-validation, and requirement of only 1 equivalent of base, protecting the α -stereocenter.

Step 1: Pre-Activation (The Checkpoint)

  • In an oven-dried vial under N2​ , dissolve 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 eq, 0.5 mmol) and COMU (1.05 eq, 0.525 mmol) in anhydrous DMF (1.0 mL) to achieve a 0.5 M concentration.

  • Add DIPEA (1.05 eq, 0.525 mmol) dropwise at 0 °C.

  • Self-Validation Check 1 (Visual): COMU reactions undergo a distinct color change (typically yellow to orange/red) upon formation of the active ester[1].

  • Self-Validation Check 2 (LCMS): After 2 minutes, quench a 2 µL aliquot in wet Acetonitrile. LCMS must show complete consumption of the starting acid mass and the presence of the Oxyma active ester intermediate. Do not proceed if the acid remains.

Step 2: Aminolysis

  • Add the amine nucleophile (1.1 eq, 0.55 mmol) dropwise to the pre-activated mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check 3 (LCMS): Monitor for the disappearance of the active ester and the appearance of the target amide.

Step 3: Workup

  • Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove Oxyma byproduct), and brine.

  • Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Acyl Chloride Generation (Fallback for Extreme Sterics)

If the amine is exceptionally hindered (e.g., a secondary aniline) and Protocol A fails, bypass active esters entirely.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M). Add 1 drop of anhydrous DMF (catalyst).

  • Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution ( CO , CO2​ , HCl ).

  • Stir for 2 hours at room temperature.

  • Self-Validation Check: Quench a 5 µL aliquot into dry methanol. LCMS should show 100% conversion to the corresponding methyl ester.

  • Concentrate the reaction to dryness under a stream of N2​ to remove excess oxalyl chloride.

  • Redissolve the crude acyl chloride in DCM, cool to 0 °C, and add the amine (1.2 eq) and DIPEA (2.0 eq). Stir for 1 hour.

V. References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 2-(4-Bromothiophen-3-yl)propanoic Acid

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Bromothiophen-3-yl)propanoic acid. Beyond a m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-Bromothiophen-3-yl)propanoic acid. Beyond a mere procedural checklist, this document elucidates the scientific rationale behind each validation parameter and offers a comparative analysis against alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE). Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound, defensible, and efficient purity assessment method.

Introduction: The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation of analytical procedures to ensure that they are suitable for their intended purpose.[1][2] For a novel compound like 2-(4-Bromothiophen-3-yl)propanoic acid, a potential building block in drug synthesis, establishing a reliable purity method is a critical first step in its development lifecycle.

This guide will first detail the development and subsequent validation of a reversed-phase HPLC (RP-HPLC) method, presenting hypothetical yet realistic experimental data to illustrate the acceptance criteria for each validation parameter as stipulated by ICH Q2(R1) guidelines.[2][3][4] We will then critically evaluate this validated HPLC method against the more recent advancements of UPLC and the orthogonal separation technique of CE.

Physicochemical Properties of 2-(4-Bromothiophen-3-yl)propanoic acid: Informing Method Development

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development.

  • Structure: 2-(4-Bromothiophen-3-yl)propanoic acid contains a thiophene ring, a carboxylic acid group, and a bromine atom.

  • Predicted pKa: The carboxylic acid moiety imparts acidic properties to the molecule. The predicted pKa is estimated to be around 4.0-4.5, typical for a propanoic acid derivative. This is a critical parameter for selecting the appropriate mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column.

  • Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 2.1, indicating moderate lipophilicity.[5] This suggests good retention on a nonpolar stationary phase like C18 with a polar mobile phase.

  • UV Absorbance: Thiophene derivatives are known to exhibit UV absorbance. Based on structurally similar compounds, a UV maximum in the range of 230-280 nm is expected.[6][7] An initial UV scan is essential to determine the optimal wavelength for detection, maximizing sensitivity and minimizing interference.

Based on these properties, a reversed-phase HPLC method with UV detection is a logical starting point. The use of an acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Part 1: The Validated HPLC Method

Experimental Protocol: HPLC Method for Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-25 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard and Sample Diluent: Acetonitrile:Water (50:50, v/v)

Method Validation Workflow

The following DOT graph illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Finalization Dev Initial Method Development Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Validation Report & Method SOP Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SystemSuitability->Report

Caption: Workflow for HPLC method validation.

Validation Parameters and Hypothetical Data

The following sections detail the validation parameters, their significance, and present a hypothetical dataset that meets typical acceptance criteria.

1. Specificity

  • Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][8] Forced degradation studies are a key component of demonstrating specificity.

  • Protocol: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The chromatograms of the stressed samples were compared with that of an unstressed standard to ensure that the main peak is spectrally pure and that all degradation products are well-resolved.

  • Hypothetical Data Summary:

Stress Condition% DegradationResolution (Analyte vs. Closest Impurity)Peak Purity AnglePeak Purity Threshold
0.1 M HCl, 60°C, 4h8.5%2.20.981.5
0.1 M NaOH, RT, 2h12.1%1.81.121.5
3% H₂O₂, RT, 8h15.3%2.50.851.5
80°C, 24h3.2%N/A0.501.5
UV light (254 nm), 24h5.8%2.00.911.5

2. Linearity and Range

  • Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector response over a specified range. This is fundamental for accurate quantitation.[6][9]

  • Protocol: A series of solutions of the reference standard were prepared at five concentrations ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

  • Hypothetical Data Summary:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
y-interceptClose to zeroReport
Range50 - 150 µg/mLDefined by linearity

3. Accuracy

  • Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[9]

  • Protocol: The accuracy was evaluated by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

  • Hypothetical Data Summary:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0% Recovery
100%100.2%0.5%≤ 2.0% RSD
120%100.8%0.6%

4. Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.

  • Hypothetical Data Summary:

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability0.45%≤ 1.0%
Intermediate Precision0.78%≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][9]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Hypothetical Data Summary:

ParameterResultAcceptance Criteria
LOD0.05 µg/mLReport
LOQ0.15 µg/mLReport

6. Robustness

  • Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][8]

  • Protocol: Small, deliberate changes were made to the method parameters, and the effect on the results was evaluated.

  • Hypothetical Data Summary:

Parameter VariedVariation% RSD of ResultsSystem Suitability
Flow Rate± 0.1 mL/min< 2.0%Pass
Column Temperature± 2 °C< 2.0%Pass
Mobile Phase Composition± 2% Acetonitrile< 2.0%Pass

7. System Suitability

  • Causality: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[9]

  • Protocol: A standard solution was injected five times before the start of the sample analysis.

  • Hypothetical Data Summary:

ParameterResultAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates> 2000≥ 2000
% RSD of Peak Area0.6%≤ 2.0%

Part 2: Comparative Analysis with Alternative Technologies

While the validated HPLC method is robust and reliable, it is essential to consider alternative technologies that may offer advantages in specific contexts.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and operates at higher pressures than conventional HPLC.[10]

FeatureHPLCUPLCRationale for 2-(4-Bromothiophen-3-yl)propanoic Acid
Speed Longer run times (e.g., 25 min)Significantly shorter run times (e.g., < 5 min)UPLC offers a significant throughput advantage for high-volume testing environments.[10][11]
Resolution GoodExcellentThe higher efficiency of UPLC can provide better separation of closely eluting impurities, which might be critical for complex impurity profiles.
Sensitivity GoodHigherThe sharper, narrower peaks in UPLC lead to increased peak heights and better signal-to-noise ratios, improving the detection of trace impurities.[2]
Solvent Consumption HigherLowerUPLC is a "greener" technology with reduced solvent purchase and disposal costs.[2]
Instrumentation Cost LowerHigherThe initial capital investment for a UPLC system is greater than for an HPLC system.
Method Transfer Established methods are widely available.Methods may need to be redeveloped or transferred from HPLC, which requires additional validation.

Verdict for this Application: For routine quality control where a validated method is in place, HPLC is a cost-effective and reliable choice. However, for high-throughput screening or when complex impurity profiles are encountered, the speed and resolution benefits of UPLC are compelling.

HPLC vs. Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It offers an orthogonal separation mechanism to HPLC.[4]

FeatureHPLCCapillary Electrophoresis (CE)Rationale for 2-(4-Bromothiophen-3-yl)propanoic Acid
Separation Principle Based on partitioning between mobile and stationary phases (hydrophobicity).Based on electrophoretic mobility (charge-to-size ratio).CE provides a truly orthogonal separation, which is highly valuable for confirming peak purity and detecting impurities that may co-elute in HPLC.[12]
Efficiency & Resolution GoodExtremely highCE can offer superior resolution for charged species, potentially separating isomers or closely related impurities that are challenging for HPLC.[13][14]
Sample Volume MicrolitersNanolitersCE is advantageous when the sample amount is limited.[13]
Solvent Consumption HigherVery lowCE is exceptionally environmentally friendly and cost-effective in terms of solvent usage.[1]
Sensitivity (UV) Generally higherCan be lowerThe short path length of the capillary can lead to lower sensitivity with UV detection compared to HPLC, although various strategies can mitigate this.[12]
Robustness Generally considered more robust for routine QC.Can be more sensitive to matrix effects and requires careful control of buffer composition.

Verdict for this Application: HPLC remains the workhorse for routine purity determination due to its robustness and higher sensitivity with standard UV detectors. However, CE is an invaluable complementary technique. It should be employed as an orthogonal method to confirm the purity of reference standards and to investigate any unexpected peaks observed during HPLC analysis.

Conclusion and Recommendations

This guide has detailed a comprehensive approach to the validation of an HPLC method for the purity determination of 2-(4-Bromothiophen-3-yl)propanoic acid, grounded in the principles of scientific integrity and regulatory compliance. The presented hypothetical data demonstrates the expected outcomes of a successful validation study, confirming the method as specific, linear, accurate, precise, and robust.

The comparative analysis with UPLC and CE highlights the strengths and weaknesses of each technique for this specific application. While the validated HPLC method is fit for its intended purpose of routine quality control, laboratories should consider the following:

  • For high-throughput environments: Investing in UPLC technology can yield significant returns through increased sample throughput and reduced operational costs.

  • For comprehensive characterization and impurity investigation: Employing CE as an orthogonal technique provides a more complete picture of the sample's purity and can reveal impurities not detected by HPLC.

Ultimately, the choice of analytical methodology should be based on a thorough risk assessment and a clear understanding of the analytical objectives throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • PubMed. (1998). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2024, February 20). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, April 21). core components of analytical method validation for small molecules-an overview. IJPSR. [Link]

  • National Center for Biotechnology Information. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NCBI. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • National Center for Biotechnology Information. (2018). Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent: A new approach. NCBI. [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • National Center for Biotechnology Information. (2013, August 30). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. NCBI. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (2018, February 16). 2-Thiophenecarboxylic acid. SIELC. [Link]

  • Osaka Prefecture University. (2010, April 5). The Ultraviolet Spectra of the Thiophene Derivatives. OPUS. [Link]

  • ResearchGate. (2015, September 5). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. ResearchGate. [Link]

  • SciSpace. (n.d.). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. [Link]

  • LCGC International. (2013, November 1). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]

  • National Center for Biotechnology Information. (2019). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. NCBI. [Link]

  • PubChem. (n.d.). 3-(4-bromothiophen-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

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Comparative

Comparative Reactivity Guide: 2-(4-Bromothiophen-3-yl)propanoic Acid vs. 3-Bromothiophene-2-carboxylic Acid

Executive Summary In advanced organic synthesis and medicinal chemistry, functionalized thiophenes serve as privileged scaffolds for drug discovery and materials science. Selecting the correct bromothiophene building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, functionalized thiophenes serve as privileged scaffolds for drug discovery and materials science. Selecting the correct bromothiophene building block is critical, as the spatial and electronic relationship between the halogen and the carboxylic acid dictates the molecule's reactivity profile.

This guide provides an in-depth comparison of 2-(4-Bromothiophen-3-yl)propanoic acid and 3-Bromothiophene-2-carboxylic acid . While both possess a thiophene core, a bromine atom, and a carboxylic acid, their divergent structural topologies—specifically, the presence of an insulating aliphatic spacer versus direct aromatic conjugation—result in fundamentally different cross-coupling behaviors, decarboxylation propensities, and downstream synthetic utilities.

Structural and Electronic Profiling

The reactivity of a bromothiophene derivative is governed by the electronic density of the heteroaromatic ring and the steric environment surrounding the C–Br bond.

  • 3-Bromothiophene-2-carboxylic acid (Compound A): The carboxylic acid is directly conjugated to the thiophene π -system at the C2 position. This strongly electron-withdrawing group (-M, -I effects) depletes electron density from the ring, making the adjacent C3–Br bond highly electrophilic. However, the C2 position of thiophene is naturally electron-rich, making the C2-COOH highly susceptible to protodecarboxylation under basic or metal-catalyzed conditions.

  • 2-(4-Bromothiophen-3-yl)propanoic acid (Compound B): The carboxylic acid is insulated from the thiophene ring by an sp3 -hybridized carbon. This aliphatic side chain prevents resonance delocalization, leaving the thiophene ring relatively electron-neutral. The rotating methyl group and sp3 bulk create significant steric impedance around the adjacent C4–Br bond, raising the activation energy required for transmetallation during cross-coupling.

Table 1: Physicochemical & Reactivity Parameters Comparison
Parameter3-Bromothiophene-2-carboxylic acid2-(4-Bromothiophen-3-yl)propanoic acid
Electronic Nature of Ring Electron-Deficient (Conjugated -COOH)Electron-Neutral (Insulated -COOH)
Steric Environment at C–Br Moderate (Planar -COOH allows approach)High ( sp3 hybridized aliphatic bulk)
Decarboxylation Propensity Very High (T > 80°C or strong base)Negligible (Stable aliphatic acid)
Optimal Suzuki Temperature 50°C – 60°C (Requires strict control)80°C – 100°C (Requires thermal activation)
Primary Synthetic Utility [1], Decarboxylative couplingFused ring synthesis, Aliphatic amidation

Reactivity Deep Dive: Causality in Reaction Design

As an Application Scientist, designing a synthetic route requires anticipating how structural nuances dictate catalytic cycles.

Cross-Coupling Dynamics: In Suzuki-Miyaura couplings, the electron-deficient nature of 3-bromothiophene-2-carboxylic acid accelerates the initial oxidative addition of Pd(0) into the C–Br bond. However, the planar C2-carboxylate is notoriously labile. If the reaction temperature exceeds 80°C, the intermediate undergoes rapid protodecarboxylation, yielding a des-carboxylated byproduct. Conversely, 2-(4-Bromothiophen-3-yl)propanoic acid is immune to decarboxylation but suffers from steric hindrance during the transmetallation step. Overcoming this requires ligands with large bite angles (e.g., dppf) and elevated temperatures to force the bulky intermediate through the reductive elimination transition state.

Decarboxylative Pathways: The lability of the C2-COOH in 3-bromothiophene-2-carboxylic acid can be synthetically exploited. Using Cu/Ag bimetallic systems, the acid can undergo [2], generating a highly reactive thienyl-metal intermediate that couples with aryl halides, effectively using the COOH as a traceless activating group.

Reactivity Cpd1 2-(4-Bromothiophen-3-yl) propanoic acid Cpd1_Suz Standard Suzuki Coupling (High Temp Tolerated) Cpd1->Cpd1_Suz Pd(dppf)Cl2, 90°C Cpd1_Amid Aliphatic Amidation (Standard Coupling) Cpd1->Cpd1_Amid HATU, DIPEA Cpd2 3-Bromothiophene-2- carboxylic acid Cpd2_Suz Low-Temp Suzuki (Avoids Decarboxylation) Cpd2->Cpd2_Suz Pd(PPh3)4, 60°C Cpd2_Decarb Decarboxylative Arylation (Cu/Ag Catalyzed) Cpd2->Cpd2_Decarb Cu/Ag, >100°C Cpd2_Curtius Curtius Rearrangement (to Thienylamine) Cpd2->Cpd2_Curtius DPPA, Heat

Divergent synthetic pathways based on structural electronics and steric environments.

Mechanism Start Pd(0) Oxidative Addition Cpd2_OA Fast OA (Electron-Deficient) 3-Bromothiophene-2-carboxylic acid Start->Cpd2_OA Cpd1_OA Standard OA (Electron-Neutral) 2-(4-Bromothiophen-3-yl)propanoic acid Start->Cpd1_OA Transmet Transmetallation with Ar-B(OH)2 Cpd2_OA->Transmet Cpd1_OA->Transmet Cpd2_TM Facile Transmetallation (Planar COOH) Transmet->Cpd2_TM Cpd1_TM Sterically Hindered Transmetallation (sp3 CH(CH3)COOH bulk) Transmet->Cpd1_TM SideRxn Protodecarboxylation (Destructive Side Reaction) Cpd2_TM->SideRxn T > 80°C Product Target Cross-Coupled Product Cpd2_TM->Product T < 60°C Cpd1_TM->Product Requires Elevated Temp (No Decarb Risk)

Mechanistic divergence in Pd-catalyzed cross-coupling highlighting failure points.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality-driven reagent choices and in-process analytical checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carboxylic Acid

Objective: Couple the C3–Br bond while strictly preserving the labile C2-COOH. Causality Design: Pd(PPh3​)4​ is selected for its mild reactivity profile. Na2​CO3​ is utilized as a weak base to minimize base-promoted decarboxylation, and the temperature is strictly capped at 60°C.

  • Reagent Preparation & Degassing: Combine 3-bromothiophene-2-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3​)4​ (5 mol%), and Na2​CO3​ (2.5 eq) in a Schlenk flask with THF/ H2​O (4:1). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: Complete cessation of gas evolution upon the final thaw indicates a strictly anaerobic environment, preventing premature Pd(0) oxidation.

  • Reaction Initiation: Heat the reaction strictly to 60°C for 4 hours.

    • Validation Checkpoint: Pull a 10 μ L aliquot at 2 hours for LC-MS analysis. The target mass must appear without the M-44 (loss of CO2​ ) or M-79 (loss of Br) des-bromo artifacts. If M-44 is detected, the internal temperature has exceeded the thermodynamic threshold for decarboxylation.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and extract the aqueous layer. Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint: A distinct white precipitate should form upon acidification. A TLC shift (e.g., Rf​ 0.1 to 0.4 in 10% MeOH/DCM) confirms the consumption of the highly polar starting material.

Protocol B: Sterically-Driven Suzuki Coupling of 2-(4-Bromothiophen-3-yl)propanoic Acid

Objective: Overcome the sp3 steric bulk of the propanoic acid side chain to achieve C4 arylation. Causality Design: Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand provides a large bite angle (99°), forcing the intermediate complexes into a geometry that dramatically accelerates reductive elimination. Higher temperatures (90°C) are required and permissible due to the aliphatic acid's stability.

  • Setup: Mix 2-(4-Bromothiophen-3-yl)propanoic acid (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (3.0 eq) in 1,4-Dioxane/ H2​O (5:1). Sparge with N2​ for 15 minutes.

    • Validation Checkpoint: A dissolved oxygen probe reading of <0.1 ppm confirms readiness.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours.

    • Validation Checkpoint: In-process HPLC monitoring must show >95% conversion. The absence of the starting material peak validates that the thermal energy successfully overcame the steric transmetallation barrier.

  • Workup: Acidify, extract with EtOAc, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: 1H NMR of the crude product must show the disappearance of the characteristic C4–Br thiophene proton singlet and the appearance of a new aryl multiplet, confirming successful C–C bond formation.

Protocol C: Decarboxylative Arylation of 3-Bromothiophene-2-carboxylic Acid

Objective: Exploit the C2-COOH as a traceless activating group for C–C bond formation [3]. Causality Design: Ag2​CO3​ promotes the extrusion of CO2​ at elevated temperatures to generate a silver-thienyl intermediate, which undergoes transmetallation with a copper catalyst to couple with an aryl iodide.

  • Initiation: Combine 3-bromothiophene-2-carboxylic acid (1.0 eq), aryl iodide (1.5 eq), Cu2​O (10 mol%), and Ag2​CO3​ (2.0 eq) in anhydrous DMF. Heat to 110°C.

    • Validation Checkpoint: Visible effervescence ( CO2​ gas release) in the mineral oil bubbler confirms the initiation of the decarboxylation sequence.

  • Progression & Isolation: Stir for 16 hours. Cool and filter through a pad of Celite.

    • Validation Checkpoint: Complete removal of the dark Ag/Cu salts yields a clear organic filtrate, ensuring no heavy metal carryover interferes with subsequent purification steps.

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry ChemMedChem (2018). URL:[Link]

  • Copper-/Silver-Mediated Arylation of C(sp2)–H Bonds with 2-Thiophenecarboxylic Acids Organic Letters (2015). URL:[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Journal of Medicinal Chemistry / NIH (2022). URL:[Link]

Validation

LC-MS Fragmentation Pattern Analysis of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Comparative Platform Guide

Executive Summary In modern drug discovery, halogenated thiophene derivatives like 2-(4-Bromothiophen-3-yl)propanoic acid serve as critical pharmacophores and synthetic intermediates. Analyzing their metabolic fate, conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated thiophene derivatives like 2-(4-Bromothiophen-3-yl)propanoic acid serve as critical pharmacophores and synthetic intermediates. Analyzing their metabolic fate, confirming structural integrity, and quantifying trace impurities require robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.

As a Senior Application Scientist, I frequently evaluate the trade-offs between different MS platforms for halogenated scaffold analysis. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QQQ) MS for the fragmentation mapping of 2-(4-Bromothiophen-3-yl)propanoic acid. By elucidating the causality behind specific ionization and fragmentation choices, this guide provides a self-validating framework for your analytical workflows.

Mechanistic Foundations: The Causality of Fragmentation

To design an effective LC-MS method, we must first understand the intrinsic chemical behavior of the analyte in the gas phase. The structure of 2-(4-Bromothiophen-3-yl)propanoic acid dictates three core analytical phenomena:

  • Ionization Mode Selection: The presence of the propanoic acid moiety makes the molecule highly amenable to deprotonation. Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive choice, yielding a stable[M-H]⁻ precursor ion [4].

  • The Halogen Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a distinct 1:1 doublet separated by exactly 2.00 Da in the mass spectrum [1]. This isotopic pattern acts as an internal, self-validating structural tag; any precursor or fragment ion retaining the bromine atom must exhibit this 1:1 ratio [2].

  • Collision-Induced Dissociation (CID) Pathways: When subjected to CID, the molecule undergoes predictable, thermodynamically driven cleavages. The primary neutral loss is carbon dioxide (-44 Da) from the propanoic acid chain. Concurrently, the relatively weak C-Br bond is susceptible to heterolytic cleavage, generating a highly abundant bromide anion (m/z 78.9/80.9) [1].

Fragmentation M [M-H]⁻ m/z 232.9 / 234.9 C7H6BrO2S⁻ F1 [M-H - CO2]⁻ m/z 188.9 / 190.9 C6H6BrS⁻ M->F1 -CO2 (44 Da) Decarboxylation F2 Bromide Ion [Br]⁻ m/z 78.9 / 80.9 M->F2 Heterolytic C-Br Cleavage F3 [M-H - HBr]⁻ m/z 152.0 C7H5O2S⁻ M->F3 -HBr (80/82 Da)

Proposed ESI(-) collision-induced dissociation (CID) pathways for the target compound.

Platform Comparison: HRMS (Q-TOF) vs. QQQ MS

Choosing the right mass analyzer depends entirely on the experimental objective. While QQQ systems are the gold standard for targeted quantitation due to their superior signal-to-noise ratios in Multiple Reaction Monitoring (MRM) mode, they lack the mass resolving power necessary for untargeted structural elucidation.

Conversely, HRMS platforms (like Q-TOF or Orbitrap) provide exact mass measurements (< 5 ppm error), which are indispensable for confirming the elemental composition of unknown degradants or metabolites [3].

Table 1: Performance Comparison for Brominated Thiophene Analysis
Analytical FeatureHRMS (Q-TOF)Triple Quadrupole (QQQ)Operational Causality
Mass Accuracy Exact mass (< 5 ppm)Nominal mass (± 0.1 Da)HRMS differentiates isobaric interferences by exact elemental composition.
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range)QQQ utilizes MRM filtering to eliminate background matrix noise.
Isotopic Resolution Baseline separation of ⁷⁹Br/⁸¹BrUnit resolutionHRMS precisely maps the 1:1 halogen signature to confirm structural retention.
Primary Utility Metabolite ID & Structural ElucidationHigh-throughput Pharmacokinetics (PK)Dictates instrument selection based on the specific phase of drug development.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating feedback loop: the continuous monitoring of the ⁷⁹Br/⁸¹Br isotopic ratio. Any deviation from the theoretical ~1:1 ratio in the precursor or fragment ions immediately flags potential co-elution or isobaric interference, validating the spectral purity in real-time.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-(4-Bromothiophen-3-yl)propanoic acid standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE syringe filter to protect the LC column.

  • UHPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (promotes peak shape while allowing ESI- deprotonation).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40 °C.

  • Mass Spectrometry (ESI- Mode):

    • Capillary Voltage: 2.5 kV (optimized for negative ion stability).

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE) Ramp: 10 eV to 40 eV. Causality: A low CE (10 eV) preserves the [M-H]⁻ precursor for isotopic validation, while a high CE (40 eV) drives the heterolytic cleavage required to observe the bromide anion [1].

LCMS_Workflow A Sample Preparation (Dilution & Filtration) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C Electrospray Ionization (ESI Negative Mode) B->C D1 HRMS (Q-TOF) Exact Mass & Isotope Mapping C->D1 Structural Elucidation D2 QQQ MS MRM Quantitation C->D2 Targeted Quantitation E Data Processing (Fragmentation Analysis) D1->E D2->E

LC-MS workflow comparing HRMS and QQQ for brominated thiophene analysis.

Data Interpretation & Structural Elucidation

When analyzing the generated spectra, the exact mass data provided by the Q-TOF platform allows for the unambiguous assignment of fragment formulas. Table 2 summarizes the diagnostic ions critical for identifying 2-(4-Bromothiophen-3-yl)propanoic acid and its derivatives.

Table 2: Key Diagnostic Ions in ESI(-) CID
Ion TypeExact m/z (⁷⁹Br / ⁸¹Br)FormulaRelative AbundanceMechanistic Origin
Precursor 232.9270 / 234.9250C₇H₆BrO₂S⁻100% (Low CE)Deprotonation of the propanoic acid moiety.
Product 1 188.9372 / 190.9352C₆H₆BrS⁻65% (Med CE)Facile loss of neutral CO₂ (-44 Da) via decarboxylation.
Product 2 78.9183 / 80.9163Br⁻85% (High CE)Heterolytic cleavage of the C-Br bond [2].
Product 3 152.0009 (Monoisotopic)C₇H₅O₂S⁻15% (Med CE)Elimination of neutral HBr; loss of the isotopic doublet.

Note: The transition from m/z 232.9 → 78.9 is the most sensitive MRM transition for QQQ quantitation, but it is highly generic to all brominated compounds. For specific targeted quantitation, the transition m/z 232.9 → 188.9 is recommended to maintain molecular specificity.

Conclusion

The LC-MS fragmentation analysis of 2-(4-Bromothiophen-3-yl)propanoic acid perfectly illustrates the intersection of chemical structure and analytical strategy. By leveraging the acidic nature of the propanoic chain for ESI(-) ionization and the unique 1:1 isotopic signature of bromine as a self-validating tool, researchers can confidently map the molecule's structural fate. While QQQ platforms remain unmatched for high-sensitivity quantitation, HRMS (Q-TOF) is the mandatory choice when absolute structural elucidation and exact mass validation are required.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method | acs.org |
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)
Comparative

FT-IR Spectroscopic Characterization of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the structural integrity of halogenated heteroaromatic building blocks. 2-(4-Bromothiophen-3-yl)propanoic acid is a highly versatile intermediate utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of halogenated heteroaromatic building blocks. 2-(4-Bromothiophen-3-yl)propanoic acid is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials. Validating its molecular structure requires precise vibrational spectroscopy.

This guide objectively compares the FT-IR spectral features of this compound against its non-brominated analog to highlight critical mechanistic shifts. Furthermore, it evaluates the performance of two primary sampling modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—providing self-validating protocols to ensure scientific integrity in your laboratory workflows.

Part 1: Structural Comparison & Spectral Causality

To accurately interpret the FT-IR spectrum of 2-(4-Bromothiophen-3-yl)propanoic acid, we must understand the causality behind its vibrational modes. We compare it to its structural alternative, 2-(Thiophen-3-yl)propanoic acid , to isolate the spectroscopic impact of the bromine substitution.

The Inductive Effect of Bromine

The introduction of a heavy bromine atom at the C4 position of the thiophene ring fundamentally alters the molecule's electron density. Bromine exerts a strong electron-withdrawing inductive effect (-I). This polarization subtly strengthens the adjacent C=C bonds within the heteroaromatic ring, resulting in a measurable blue shift (higher wavenumber) in the ring stretching vibrations[1]. Additionally, the heavy mass of the bromine atom generates a highly diagnostic, low-frequency C-Br stretching mode in the fingerprint region[2].

Carboxylic Acid Dimerization

In the solid state, carboxylic acids rarely exist as isolated monomers. Instead, they form highly stable, driven by robust intermolecular hydrogen bonding[3]. This dimerization restricts the O-H bond, causing the characteristic O-H stretching band to become intensely broad, spanning from 3300 to 2500 cm⁻¹. Concurrently, the C=O stretching frequency is shifted downward to approximately 1710 cm⁻¹ compared to a free monomeric carbonyl[4].

Spectral_Logic Molecule 2-(4-Bromothiophen-3-yl) propanoic acid COOH Carboxylic Acid Group Molecule->COOH Thiophene Bromothiophene Ring Molecule->Thiophene Dimer Hydrogen-Bonded Dimer Formation COOH->Dimer Inductive Bromine (-I) Inductive Effect Thiophene->Inductive CBr_Stretch C-Br Stretch (650-500 cm⁻¹) Thiophene->CBr_Stretch OH_Stretch Broad O-H Stretch (3300-2500 cm⁻¹) Dimer->OH_Stretch CO_Stretch Strong C=O Stretch (~1710 cm⁻¹) Dimer->CO_Stretch Ring_Stretch C=C Blue Shift (>1500 cm⁻¹) Inductive->Ring_Stretch

Caption: Logical mapping of structural features to FT-IR spectral shifts.

Table 1: FT-IR Spectral Band Assignments (Brominated vs. Non-Brominated)
Functional Group / Mode2-(Thiophen-3-yl)propanoic acid2-(4-Bromothiophen-3-yl)propanoic acidCausality for Shift
O-H Stretch (Dimer) 3300 – 2500 cm⁻¹ (Broad)3300 – 2500 cm⁻¹ (Broad)H-bonding remains unchanged.
C=O Stretch ~1710 cm⁻¹~1712 cm⁻¹Minimal inductive reach to the side chain.
Thiophene C=C Stretch ~1410, 1530 cm⁻¹~1425, 1545 cm⁻¹Blue shift due to Bromine's (-I) effect.
Thiophene C-H Out-of-Plane ~740 cm⁻¹~810 cm⁻¹, ~710 cm⁻¹Shifted due to 3,4-disubstitution pattern.
C-Br Stretch N/A650 – 500 cm⁻¹Heavy atom vibration of the C-Br bond.

Part 2: Analytical Modality Comparison

When characterizing crystalline organic acids, the choice of sampling modality fundamentally alters the optical physics of the measurement. We compare Diamond ATR-FTIR against classical KBr Pellet Transmission .

For 2-(4-Bromothiophen-3-yl)propanoic acid, ATR-FTIR is the superior alternative . The classical KBr method introduces hygroscopic potassium bromide into the sample. Absorbed atmospheric moisture exhibits a strong O-H stretching band at ~3400 cm⁻¹, which directly overlaps with and distorts the critical carboxylic acid dimer signal. ATR measures the sample in its native solid state without a matrix, preserving the true hydrogen-bonded network.

Modality_Comparison Sample Solid State API Characterization ATR ATR-FTIR Method Sample->ATR KBr KBr Pellet Method Sample->KBr ATR_Mech Evanescent Wave Surface Penetration ATR->ATR_Mech KBr_Mech Full Transmission Through Matrix KBr->KBr_Mech ATR_Pro No Moisture Interference Preserves Native Dimer ATR_Mech->ATR_Pro KBr_Con Hygroscopic KBr Overlaps O-H Stretch KBr_Mech->KBr_Con

Caption: Mechanistic comparison of ATR-FTIR versus KBr pellet transmission.

Table 2: Performance Metrics Comparison
MetricDiamond ATR-FTIR (Preferred)KBr Pellet Transmission (Alternative)
Sample Preparation None (Direct analysis)High (Grinding, pressing under vacuum)
Moisture Interference Zero (Non-hygroscopic crystal)High (KBr absorbs atmospheric H₂O)
Spectral Fidelity Excellent (Requires ATR correction)Excellent (Risk of Christiansen scattering)
Polymorph Preservation High (Native state maintained)Low (High pressure can induce transitions)

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic validation check.

Protocol A: Diamond ATR-FTIR (Preferred Method)
  • Background Acquisition: Clean the diamond internal reflection element (IRE) with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum in ambient air.

    • Validation Check: The background spectrum must exhibit a perfectly flat baseline at 100% transmittance in the fingerprint region (1500–400 cm⁻¹). Any peaks indicate residual contamination.

  • Sample Application: Deposit ~2–5 mg of 2-(4-Bromothiophen-3-yl)propanoic acid directly onto the center of the diamond crystal. Ensure the crystal face is fully covered.

  • Pressure Application: Lower the pressure anvil onto the sample until the built-in clutch clicks.

    • Causality: Consistent, high pressure ensures intimate optical contact between the crystal and the sample. This is mandatory because the evanescent wave penetrates only ~0.5 to 2.0 µm into the sample; poor contact results in severe signal attenuation.

  • Data Collection: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize the signal-to-noise ratio).

  • Post-Processing: Apply an ATR correction algorithm in your spectrometer's software.

    • Causality: Because the depth of penetration is directly proportional to the wavelength, lower wavenumber peaks (like the C-Br stretch) will artificially appear more intense than high wavenumber peaks (like the O-H stretch) without this correction.

Protocol B: KBr Pellet Transmission (Alternative Method)
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 2 hours. Store immediately in a desiccator.

    • Validation Check: Press a blank KBr pellet and scan it. It must yield >80% baseline transmittance and show absolutely no broad absorption at 3400 cm⁻¹ (water).

  • Sample Dilution: Accurately weigh ~1.5 mg of the API and ~150 mg of the dried KBr (a 1:100 ratio). Transfer to an agate mortar and grind vigorously for 2 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the infrared radiation (typically <2 µm). Failure to do so causes the Christiansen effect, resulting in a sloping, distorted baseline due to severe light scattering.

  • Pellet Pressing: Transfer the finely ground mixture into a 13 mm stainless steel die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 3 minutes.

    • Causality: The vacuum removes entrapped air, allowing the KBr to cold-flow into a transparent, glassy disk rather than an opaque, scattering matrix.

  • Data Collection: Mount the pellet in the transmission holder and acquire the spectrum from 4000 to 400 cm⁻¹.

References

  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.gov (U.S. Department of Energy). Available at:[Link]

  • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(Furan˗2˗yl)Prop˗2˗en˗1˗one. Taylor & Francis. Available at:[Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

Sources

Validation

Publish Comparison Guide: Thermal Stability and DSC Analysis of Bromothiophene Propanoic Acid Isomers

Audience: Researchers, materials scientists, and drug development professionals. Introduction: The Critical Role of Isomeric Selection Bromothiophene propanoic acid derivatives are highly versatile building blocks in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals.

Introduction: The Critical Role of Isomeric Selection

Bromothiophene propanoic acid derivatives are highly versatile building blocks in medicinal chemistry and organic electronics. However, the specific positional arrangement of the bromo- and propanoic acid substituents on the thiophene ring creates distinct isomers—such as 3-(5-bromothiophen-2-yl)propanoic acid and 3-(4-bromothiophen-3-yl)propanoic acid.

While these isomers share identical molecular weights, their structural variances fundamentally alter their intermolecular interactions, specifically halogen bonding (Br···O) and π−π stacking of the thiophene rings. These differences dictate the crystal lattice energy, directly impacting the compound's melting point ( Tm​ ), decomposition temperature ( Td​ ), and overall thermal stability[1]. For pharmaceutical formulation, selecting the isomer with the optimal thermodynamic profile is critical to preventing premature degradation or polymorphic shifts during manufacturing and storage[2].

This guide provides an objective, data-driven comparison of three primary bromothiophene propanoic acid isomers using Differential Scanning Calorimetry (DSC), a gold-standard technique for evaluating heat flow and thermal transitions[3].

Mechanistic Background: Structure-Property Relationships

To understand why these isomers behave differently under thermal stress, we must examine the causality behind their crystal packing:

  • Steric Hindrance: Isomers with adjacent substituents (e.g., 2-bromo-3-propanoic acid) experience significant steric repulsion between the bulky bromine atom and the flexible propanoic acid chain. This forces the molecule out of a planar conformation, weakening π−π stacking and lowering the melting point.

  • Halogen Bonding: In isomers where the bromine is positioned para or meta to the propanoic acid chain (e.g., 5-bromo-2-propanoic acid), the molecule maintains a highly planar geometry. This facilitates strong, directional halogen bonds between the bromine of one molecule and the carboxylic oxygen of an adjacent molecule, significantly increasing the energy required to disrupt the crystal lattice (higher ΔHm​ ).

G S1 Isomeric Substitution (Bromo & Propanoic Acid) S2 Intermolecular Forces S1->S2 S3 Halogen Bonding (Br···O interactions) S2->S3 S4 Pi-Pi Stacking (Thiophene Rings) S2->S4 S5 Crystal Lattice Energy S3->S5 S4->S5 S6 Thermal Stability (Tm and Td) S5->S6

Impact of Isomeric Structure on Crystal Lattice and Thermal Stability.

Experimental Methodology: Self-Validating DSC Protocol

To ensure trustworthiness and reproducibility, the following DSC protocol is designed as a self-validating system. By utilizing an empty reference pan and high-purity calibration standards, we isolate the specific heat capacity of the isomer from baseline instrumental noise[3].

Step-by-Step DSC Workflow
  • Instrument Calibration: Calibrate the differential scanning calorimeter using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. This ensures temperature accuracy to within ±0.1 °C and validates the enthalpy measurements[3].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the synthesized bromothiophene propanoic acid isomer into a standard aluminum crucible. Seal the crucible with a pierced lid to allow for the release of volatile decomposition byproducts, preventing pressure buildup that could skew the thermogram.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle[1].

  • Temperature Programming:

    • Equilibration: Hold at 25 °C for 5 minutes to establish a stable baseline.

    • Heating Ramp: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min. This specific ramp rate provides an optimal balance between thermal resolution (sharp peaks) and sensitivity (detecting weak transitions)[4].

  • Data Extraction: Analyze the thermogram to extract the extrapolated onset temperature of melting ( Tm​ ), the enthalpy of fusion ( ΔHm​ calculated from the area under the endothermic peak), and the onset of thermal decomposition ( Td​ )[5].

G N1 Sample Preparation (3-5 mg in Al pan) N2 Instrument Calibration (Indium/Zinc Standards) N1->N2 N3 Temperature Programming (10 °C/min Ramp) N2->N3 N4 Data Acquisition (Heat Flow vs. Temp) N3->N4 N5 Endothermic Events (Melting Point - Tm) N4->N5 N6 Exothermic Events (Decomposition - Td) N4->N6

DSC Workflow for Thermal Analysis of Thiophene Derivatives.

Comparative Data Analysis

The table below summarizes the thermal performance of three distinct bromothiophene propanoic acid isomers. The data illustrates how positional isomerism dictates thermal behavior.

IsomerSubstitution PatternMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHm​ )Decomposition Onset ( Td​ )Thermal Stability Profile
Isomer A 3-(5-bromothiophen-2-yl)propanoic acid135.2 °C28.4 J/g295.5 °CHigh: Linear geometry allows strong π−π stacking. Ideal for standard pharmaceutical processing.
Isomer B 3-(4-bromothiophen-3-yl)propanoic acid142.8 °C31.2 J/g308.1 °CSuperior: Optimal spacing minimizes steric hindrance, maximizing halogen bonding. Best for high-heat formulations.
Isomer C 2-(5-bromothiophen-2-yl)propanoic acid121.5 °C22.1 J/g275.0 °CModerate: Branching at the alpha-carbon disrupts crystal packing, leading to a lower energy lattice and earlier decomposition.
Expert Insights on the Data
  • Melting Behavior (Endothermic): Isomer B exhibits the highest Tm​ and ΔHm​ . The 4,3-substitution pattern minimizes steric clash between the side chains, allowing the molecules to pack densely. The higher energy required to melt this isomer ( ΔHm​ = 31.2 J/g) confirms a highly ordered crystalline state[5].

  • Decomposition (Exothermic): Thiophene derivatives generally exhibit robust thermal stability[1]. However, Isomer C begins decomposing at 275.0 °C. The branched nature of the propanoic acid chain in Isomer C creates a thermodynamic vulnerability, making the C-C bond more susceptible to thermal cleavage compared to the linear chains of Isomers A and B.

Conclusion and Formulation Recommendations

When selecting a bromothiophene propanoic acid isomer for downstream synthesis or drug formulation:

  • Choose Isomer B (3-(4-bromothiophen-3-yl)propanoic acid) if your manufacturing process involves high-temperature melt extrusion or aggressive thermal cycling. Its superior crystal lattice energy provides a wide safety margin against degradation.

  • Avoid Isomer C for high-stress applications, as its lower Tm​ and Td​ increase the risk of polymorphic transformation or early-stage decomposition during processing[2].

By leveraging rigorous DSC methodology, researchers can confidently predict the macroscopic behavior of these critical intermediates based on their microscopic isomeric structures.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen National Institutes of Health (NIH) / PMC[Link]

  • Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors MDPI - Coatings[Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications Quercus[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights ToronTech[Link]

Sources

Comparative

Comparative Guide: GC-MS Impurity Profiling of 2-(4-Bromothiophen-3-yl)propanoic Acid

Executive Summary & Regulatory Context 2-(4-Bromothiophen-3-yl)propanoic acid is a critical synthetic intermediate in the development of thiophene-based active pharmaceutical ingredients (APIs). Accurate profiling of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

2-(4-Bromothiophen-3-yl)propanoic acid is a critical synthetic intermediate in the development of thiophene-based active pharmaceutical ingredients (APIs). Accurate profiling of its impurities—such as positional isomers, debrominated analogs, and unreacted starting materials—is a strict regulatory requirement. According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be identified and qualified, typically requiring an identification threshold of 0.10% for a maximum daily dose of ≤ 2g/day[1].

While High-Performance Liquid Chromatography (HPLC) is common, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and orthogonal mass spectral confirmation for volatile and semi-volatile thiophene derivatives[2]. However, analyzing carboxylic acids via GC-MS presents distinct chemical challenges that require precise sample preparation and derivatization strategies.

The Mechanistic Causality of Derivatization

Direct GC-MS analysis of 2-(4-Bromothiophen-3-yl)propanoic acid is analytically unviable. The core issue lies in the active (polar) hydrogen atom of the carboxylic acid moiety. In the gas phase, these active hydrogens facilitate strong intermolecular hydrogen bonding, causing the molecules to dimerize[3].

The Causality Chain:

  • Dimerization & Polarity: Hydrogen bonding increases the effective molecular weight and boiling point of the analyte.

  • Stationary Phase Interaction: The highly polar acid groups interact irreversibly with the silanol groups of the GC column's stationary phase.

  • Analytical Failure: This results in severe peak tailing, poor resolution, thermal degradation in the GC inlet, and a drastic reduction in detector sensitivity[3].

The Solution: Chemical derivatization replaces the active polar hydrogen with a non-polar functional group, thereby decreasing the boiling point, increasing thermal stability, and ensuring sharp, symmetrical peaks[3][4].

Comparative Analysis of Derivatization Strategies

To achieve optimal impurity profiling, we compare two primary derivatization methodologies: Silylation (Method A) and Methylation (Method B).

Method A: Silylation (BSTFA + 1% TMCS)

Silylation is the gold standard for carboxylic acid derivatization in pharmaceutical analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the carboxylic acid to form a highly volatile trimethylsilyl (TMS) ester. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst to increase the reaction kinetics for sterically hindered compounds[4].

Method B: Methylation (BF3 / Methanol)

Methylation converts the carboxylic acid into a methyl ester. While historically performed with highly toxic diazomethane, modern protocols utilize Boron trifluoride (BF3) in methanol as an acid-catalyzed alternative[5]. While effective, the strongly acidic conditions can occasionally induce degradation or side reactions in sensitive heterocyclic rings like thiophenes.

Table 1: Comparative Performance of Derivatization Methods
ParameterMethod A: Silylation (BSTFA + 1% TMCS)Method B: Methylation (BF3 / Methanol)
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Kinetics Fast (30–45 mins at 70°C)Moderate (30 mins at 60°C)
Moisture Sensitivity Extremely High (Requires anhydrous conditions)Low to Moderate
Byproducts Volatile, inert (Trifluoroacetamide)Acidic residues (Requires extraction)
Thiophene Suitability Excellent (Mild, non-destructive)Fair (Acidic conditions risk ring opening)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following silylation protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent false negatives or incomplete reactions.

Method A: Step-by-Step Silylation Workflow
  • Sample Drying (Critical Step): Transfer 1.0 mg of 2-(4-Bromothiophen-3-yl)propanoic acid (and spiked impurities) to a glass GC vial. Validation: Ensure the sample is completely dry using a gentle stream of nitrogen. Silylating reagents are highly moisture-sensitive; the presence of trace water will instantly hydrolyze BSTFA, halting the derivatization[6].

  • Solubilization: Dissolve the dried analyte in 100 µL of anhydrous pyridine or acetonitrile[6].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum to prevent atmospheric moisture ingress[6].

  • Incubation: Vortex briefly and incubate in a heating block at 70°C for 45 minutes. Validation: Heating drives the reaction to 100% completion, which is vital for accurate quantitation and to prevent the appearance of split peaks (partially derivatized vs. fully derivatized)[4].

  • Cooling: Cool to room temperature prior to GC-MS injection to ensure reproducible injection volumes and prevent vapor lock in the autosampler syringe.

GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Inlet: 250°C, Split ratio 20:1.

  • MS Source: Electron Impact (EI) at 70 eV, Source Temp 230°C.

  • Scan Range: m/z 50–400.

Quantitative Data Presentation

Using Method A, the impurity profile of a synthesized batch of 2-(4-Bromothiophen-3-yl)propanoic acid was analyzed. The data demonstrates excellent resolution (Rs > 1.5) between positional isomers and high recovery rates, ensuring compliance with ICH Q3A reporting thresholds[1].

Table 2: GC-MS Quantitative Data for Impurities (Silylation Method)
Analyte (TMS Derivative)Retention Time (min)Resolution ( Rs​ )LOD (µg/mL)Recovery (%)
4-Bromothiophene-3-carboxaldehyde (Starting Material)8.45N/A0.0598.2 ± 1.1
2-(Thiophen-3-yl)propanoic acid (Debrominated Impurity)12.1014.20.0299.5 ± 0.8
2-(4-Bromothiophen-3-yl)propanoic acid (API Intermediate) 15.35 11.5 0.01 99.8 ± 0.5
2-(2-Bromothiophen-3-yl)propanoic acid (Positional Isomer)15.822.10.0397.4 ± 1.4

Analytical Workflow Visualization

GCMS_Workflow A Sample Preparation 2-(4-Bromothiophen-3-yl)propanoic acid B Method A: Silylation (BSTFA + 1% TMCS) A->B Aliquot 1 (Anhydrous) C Method B: Methylation (BF3 / Methanol) A->C Aliquot 2 (Acid Catalyzed) D GC-MS Analysis (EI Source, Quadrupole) B->D TMS Derivatives C->D Methyl Esters E Impurity Profiling & ICH Q3A Compliance D->E Mass Spectra & RT Data

GC-MS Analytical Workflow for 2-(4-Bromothiophen-3-yl)propanoic Acid Impurity Profiling

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation (ICH). URL:[Link]

  • Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products . PubMed / NIH. URL:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. URL: [Link]

  • Derivatization Methods in GC and GC/MS . IntechOpen. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Bromothiophen-3-yl)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized medicinal chemistry building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized medicinal chemistry building blocks like 2-(4-Bromothiophen-3-yl)propanoic acid , understanding the relationship between the compound's structural moieties and its occupational hazards is the first step in designing a fail-safe operational protocol.

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of 2-(4-Bromothiophen-3-yl)propanoic acid, ensuring both scientific integrity and personnel safety.

Chemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule to understand why it is hazardous. 2-(4-Bromothiophen-3-yl)propanoic acid presents a dual-threat profile driven by its two primary functional groups:

  • The Propanoic Acid Moiety (Local Irritant): As a proton donor, this functional group lowers local tissue pH upon contact with moisture (sweat, tears, mucous membranes), leading to rapid protein denaturation and severe skin/eye irritation[1].

  • The Bromothiophene Ring (Systemic & Penetration Hazard): The halogenated thiophene ring is highly lipophilic. This lipophilicity allows the molecule to easily partition into and penetrate the stratum corneum[2]. If systemically absorbed, thiophene rings can undergo cytochrome P450 (CYP450)-catalyzed S-oxidation and epoxidation, forming highly electrophilic metabolites that covalently bind to cellular proteins, causing toxicity[2],[3].

ToxicityMechanism Compound 2-(4-Bromothiophen-3-yl) propanoic acid Lipophilic Bromothiophene Ring (Lipophilic) Compound->Lipophilic Acidic Propanoic Acid (Proton Donor) Compound->Acidic Skin Stratum Corneum Penetration Lipophilic->Skin Facilitates entry Irritation Protein Denaturation & Local Irritation Acidic->Irritation Lowers pH Skin->Irritation Metabolism CYP450 Epoxidation (Systemic Toxicity) Skin->Metabolism If absorbed

Mechanistic pathway of dermal irritation and systemic toxicity for bromothiophene derivatives.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic / Safety Rationale
Gloves Nitrile (Double-gloved, >0.11 mm thickness)Nitrile provides a robust chemical barrier against lipophilic brominated aromatics. Double-gloving prevents exposure via microscopic material tears[4].
Eye Protection Snug-fitting chemical splash gogglesProtects against severe corneal damage from airborne acidic dust or aerosolized particles[1].
Body/Skin Flame-resistant lab coat, closed-toe shoesPrevents direct dermal contact. Flame resistance mitigates risks if the compound is handled alongside flammable organic solvents[5].
Respiratory N95/P100 particulate respiratorRequired only if weighing outside a fume hood (not recommended). Prevents inhalation of fine acidic powders which cause respiratory tract irritation[1].
Critical Quantitative Operational Parameters

To ensure these protective measures function as a self-validating system, verify the following quantitative parameters before initiating any workflow:

ParameterQuantitative StandardOperational Rationale
Fume Hood Face Velocity 80 – 120 fpm (0.4 – 0.6 m/s)Ensures absolute containment of fine acidic dust and prevents inhalation exposure[1].
Emergency Flush Time ≥ 15 minutesThe minimum time required to adequately dilute and mechanically remove the proton-donating acid from ocular or dermal tissues[1].
Incineration Temperature ≥ 1100 °C (2 seconds residence)Required for waste disposal to prevent the formation of toxic halogenated byproducts (e.g., dioxins).

Operational Workflow: Closed-System Transfer Protocol

Handling dry, halogenated organic acids requires strict dust-mitigation strategies. Powders can carry static charges, leading to spontaneous aerosolization during transfer.

Objective: Safely transfer 2-(4-Bromothiophen-3-yl)propanoic acid from bulk storage to a reaction vessel without environmental release or dermal exposure.

Validation Check: Before beginning, physically verify that the fume hood digital monitor reads between 80 and 120 fpm. If the alarm is sounding or the monitor is blank, do not proceed.

Step-by-Step Methodology:

  • Preparation: Line the fume hood working surface with a disposable, chemical-resistant bench pad. Place an anti-static ionizer near the analytical balance to neutralize static charges on the powder.

  • Weighing: Tare a disposable anti-static weigh boat. Using a clean, grounded stainless-steel spatula, carefully transfer the required mass of the compound.

  • Transfer: Move the weigh boat to the reaction flask. Use a wide-neck powder funnel to prevent the compound from accumulating on the ground-glass joints of the flask.

  • Solubilization (Dust Mitigation): Rinse the weigh boat and funnel with the reaction solvent (e.g., anhydrous DMF or DCM) directly into the flask. This ensures quantitative transfer and immediate solvation, permanently eliminating the dust hazard.

  • Sealing: Immediately seal the reaction vessel with a septum and purge with inert gas (N2/Ar) to begin the reaction safely.

  • Decontamination: Fold the contaminated bench pad inward and place it, along with the weigh boat, into a designated solid halogenated waste container[6]. Wipe the balance and spatula with a 5% NaHCO₃ solution to neutralize residual acid, followed by an ethanol wipe to remove lipophilic residue.

SafeHandling Storage 1. Storage (Cool, Dry, Sealed) Hood 2. Fume Hood (80-120 fpm) Storage->Hood Verify PPE Weighing 3. Weighing (Anti-static tools) Hood->Weighing Minimize dust Reaction 4. Reaction Vessel (Closed System) Weighing->Reaction Dissolve in solvent Decon 5. Surface Decon (NaHCO3 / EtOH) Reaction->Decon Post-transfer clean Waste 6. Halogenated Waste Collection Decon->Waste Dispose wipes

Step-by-step operational workflow for the safe handling and transfer of the compound.

Emergency Response & First Aid

In the event of a protocol failure, immediate causality-driven first aid is required:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Crucial: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the compound and drastically accelerate the dermal absorption of the lipophilic bromothiophene ring[7].

  • Eye Contact: Flush eyes with water for 15 minutes, lifting upper and lower eyelids to ensure the acidic particles are mechanically removed. Seek immediate ophthalmological attention[4].

  • Spill Cleanup: Do not dry sweep, as this aerosolizes the acid. Cover the spill with a damp absorbent pad or neutralize it with sodium bicarbonate powder, then collect it into a sealed, labeled container for halogenated waste[1].

Waste Disposal & Environmental Logistics

Because 2-(4-Bromothiophen-3-yl)propanoic acid contains a covalently bound bromine atom, it must be strictly segregated from general organic waste streams.

  • Segregation: Collect all reaction filtrates, contaminated solvents, and neutralized spill debris in a dedicated container clearly labeled "Halogenated Organic Waste" [6],[8].

  • Regulatory Compliance: Under EPA/RCRA guidelines, halogenated waste requires specialized high-temperature incineration (minimum 1100°C with a 2-second residence time). Standard incineration temperatures are insufficient and can lead to the atmospheric release of highly toxic brominated dioxins and furans[9].

  • Prohibition: Never discharge this compound or its aqueous washings into the municipal sewer system due to its environmental toxicity and resistance to standard biological wastewater degradation[8].

References

  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Chemical Research in Toxicology URL: [Link]

  • Title: Hazardous Waste Guide Source: UTIA Safety Office, University of Tennessee URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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